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  • Product: 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile
  • CAS: 1289266-59-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1289266-59-6): Properties, Synthesis, and Applications in Modern Drug Discovery

This document provides a comprehensive technical overview of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, synthetic routes, chemical reactivity, and its strategic importance in the synthesis of pharmacologically active molecules.

Introduction and Strategic Importance

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a bifunctional molecule featuring a pyrazole ring, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[1] The pyrazole core is present in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs.[1][2] This compound's utility is enhanced by its two distinct reactive sites: a bromine atom on the pyrazole ring and a terminal nitrile group on the N-alkyl chain.

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents. The propanenitrile sidechain not only influences the molecule's solubility and metabolic stability but also provides a synthetic handle for conversion into other functional groups, such as primary amines or carboxylic acids. Its structural similarity to intermediates used in the synthesis of targeted therapies, such as Janus kinase (JAK) inhibitors, positions it as a valuable asset in modern drug discovery pipelines.[3][4]

Caption: Chemical structure and identifiers for the title compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and research.

Physicochemical Properties

The key physicochemical data for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile are summarized below. It should be noted that experimental data for properties such as melting and boiling points are not widely reported in public literature; therefore, predicted values are included where available.

PropertyValueSource
CAS Number 1289266-59-6
Molecular Formula C₆H₆BrN₃[5]
Molecular Weight 200.04 g/mol Calculated
Monoisotopic Mass 198.9745 Da[5]
Appearance Light yellow solid (predicted)[3][6]
XlogP (Predicted) 0.9[5]
Spectroscopic Analysis (Predicted)

While dedicated spectra for this specific compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyrazole ring and the propanenitrile sidechain. The two protons on the pyrazole ring will appear as doublets in the aromatic region (approx. δ 6.5-7.8 ppm). The two methylene groups (CH₂) of the propanenitrile chain will manifest as two triplets, a result of coupling to each other. The CH₂ group adjacent to the pyrazole nitrogen (N-CH₂) would be expected around δ 4.4-4.6 ppm, while the CH₂ group adjacent to the nitrile (CH₂-CN) would be further upfield, around δ 2.9-3.1 ppm.[7][8]

  • ¹³C NMR Spectroscopy : The carbon NMR would feature six unique signals. The nitrile carbon (C≡N) is expected to appear around δ 117-120 ppm. The three carbons of the pyrazole ring would resonate in the δ 100-140 ppm range, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The two methylene carbons would appear in the aliphatic region, typically between δ 20-50 ppm.

  • Mass Spectrometry : High-resolution mass spectrometry is crucial for confirming the elemental composition. Predicted exact masses for common adducts are listed below.[5]

AdductPredicted m/z
[M+H]⁺ 199.9818
[M+Na]⁺ 221.9637
[M+NH₄]⁺ 217.0083
[M-H]⁻ 197.9672

Synthesis and Reactivity

General Synthetic Strategy

The most direct route to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile involves a two-step process starting from pyrazole. The first step is the regioselective bromination of the pyrazole ring, followed by the N-alkylation with a suitable three-carbon nitrile-containing electrophile.

Caption: General synthetic workflow for the target compound.

Experimental Protocols (Representative)

Protocol 1: Synthesis of 3-Bromo-1H-pyrazole Precursor [9] This protocol describes the bromination of pyrazole using hydrobromic acid and an oxidizing agent. The causality behind this choice is the effective generation of electrophilic bromine in situ for aromatic substitution on the electron-rich pyrazole ring.

  • Dissolution: Dissolve pyrazole (1.0 eq) in a 50% aqueous solution of hydrobromic acid.

  • Cooling: Cool the reaction mixture to between 5-15 °C in an ice bath. This temperature control is critical to manage the exothermicity of the oxidation and bromination reactions and to minimize side-product formation.

  • Addition: Add a 25% aqueous solution of potassium dichromate (approx. 2.5 eq) dropwise to the stirred mixture, maintaining the internal temperature below 15 °C.

  • Reaction: Stir the reaction at 5-15 °C. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is nearly complete.

  • Quenching: Terminate the reaction by adding a reducing agent, such as ferrous oxide, to neutralize any remaining oxidant.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., chlorobenzene). The organic phase is then cooled to induce crystallization of the product, which is isolated by filtration to yield 3-bromo-1H-pyrazole.

Protocol 2: N-Alkylation to Yield the Final Product This is a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an electrophilic alkyl halide.

  • Deprotonation: Suspend 3-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir at room temperature until deprotonation is complete. The choice of a strong, non-nucleophilic base ensures complete formation of the pyrazolide anion without competing side reactions.

  • Alkylation: Add 3-bromopropionitrile (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the substitution reaction. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

Chemical Reactivity

The molecule's two key functional groups dictate its reactivity, making it a versatile intermediate.

cluster_center start 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile Br C≡N suzuki Suzuki Coupling (R-B(OH)₂) start:f1->suzuki buchwald Buchwald-Hartwig (R₂NH) start:f1->buchwald hydrolysis Acid/Base Hydrolysis start:f2->hydrolysis reduction Reduction (e.g., LiAlH₄, H₂/cat.) start:f2->reduction suzuki_prod C3-Arylated/Alkylated Product suzuki->suzuki_prod buchwald_prod C3-Aminated Product buchwald->buchwald_prod hydrolysis_prod Carboxylic Acid Derivative hydrolysis->hydrolysis_prod reduction_prod Primary Amine Derivative reduction->reduction_prod

Caption: Key reaction sites and potential transformations.

  • Reactions at the Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern medicinal chemistry for building molecular complexity.[3]

  • Reactions at the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine. These transformations provide access to amides, esters, and other amine-based functionalities.

Applications in Research and Drug Development

The primary value of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile lies in its role as a scaffold for creating more complex molecules with therapeutic potential, particularly in the domain of protein kinase inhibitors.

Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyrazole ring of this compound can serve as this "hinge-binding" motif. The C3-bromo position acts as a vector for introducing substituents that can occupy adjacent pockets of the kinase, thereby enhancing potency and selectivity. This is exemplified by the synthesis of inhibitors for kinases like TYK2 and JAKs, which are implicated in inflammatory and autoimmune diseases.[3][4]

cluster_scaffold Core Scaffold cluster_elaboration Molecular Elaboration cluster_target Drug-like Molecule scaffold 3-(3-bromo-1H-pyrazol-1-yl) propanenitrile coupling Cross-Coupling (at C3-Br) scaffold->coupling Add R¹ Group modification Nitrile Modification (e.g., Reduction) scaffold->modification Modify Sidechain target Complex Kinase Inhibitor (e.g., JAK/TYK2) coupling->target modification->target

Caption: Conceptual workflow from core scaffold to complex drug-like molecule.

Safety and Handling

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is classified as a hazardous substance and must be handled with appropriate precautions by trained personnel.

Hazard InformationDetails
Pictograms GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.H319: Causes serious eye irritation.[10]H335: May cause respiratory irritation.[10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]P271: Use only outdoors or in a well-ventilated area.[10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P405: Store locked up.[11]
  • Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation.[10]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10] Keep locked up and away from incompatible materials.

  • First Aid: In case of inhalation, move the person to fresh air. For skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.[10][11]

Conclusion

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its combination of a privileged pyrazole core with orthogonally reactive bromo and nitrile functionalities provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its proven relevance in the synthesis of kinase inhibitors underscores its significant value to the drug discovery and development community. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

  • PubChem. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • PubChemLite. 3-(3-bromo-1h-pyrazol-1-yl)propanenitrile. [Link]

  • Google Patents. (2018). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
  • A2Z Chemical. CAS No. 1146629-83-5, (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]

  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [Link]

  • U.S. Environmental Protection Agency (EPA). 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • Preprints.org. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]

  • PubMed. (2021). Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical compound 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a valuable building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Significance

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of pharmaceuticals. The pyrazole motif is a privileged scaffold, appearing in numerous drugs due to its ability to engage in various biological interactions. The presence of a bromo substituent on the pyrazole ring and a propanenitrile side chain offers versatile handles for further chemical modifications, making this compound a key intermediate in the synthesis of more complex molecules, including kinase inhibitors like Ruxolitinib.[1]

The strategic placement of the bromine atom allows for a range of cross-coupling reactions, enabling the introduction of diverse functional groups at the 3-position of the pyrazole ring. The nitrile group, in turn, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility. Understanding the fundamental properties and synthetic routes to this compound is therefore of paramount importance for chemists in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile are fundamental to its reactivity and handling.

Chemical Structure

The molecule consists of a 1H-pyrazole ring substituted with a bromine atom at the C3 position. A propanenitrile group is attached to the N1 position of the pyrazole ring.

Caption: Chemical structure of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₆BrN₃[2][3]
Molecular Weight 200.04 g/mol [2]
CAS Number 1289266-59-6[2]
Predicted Boiling Point 334.9 ± 22.0 °C at 760 mmHg[2]
SMILES N#CCCN1N=C(Br)C=C1[2]
InChI InChI=1S/C6H6BrN3/c7-6-2-5-10(9-6)4-1-3-8/h2,5H,1,4H2[3]

Synthesis Protocol: A Field-Proven Approach

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile can be efficiently achieved through a two-step process starting from pyrazole. The first step involves the bromination of the pyrazole ring, followed by the N-alkylation with acrylonitrile via a Michael addition reaction. This approach is robust, scalable, and utilizes readily available starting materials.

Synthesis Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Michael Addition Pyrazole Pyrazole Bromination Bromination Pyrazole->Bromination HBr, K₂Cr₂O₇ 3-Bromo-1H-pyrazole 3-Bromo-1H-pyrazole Bromination->3-Bromo-1H-pyrazole Extraction & Purification Michael_Addition Michael_Addition 3-Bromo-1H-pyrazole->Michael_Addition Acrylonitrile, Base 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile Michael_Addition->3-(3-bromo-1H-pyrazol-1-yl)propanenitrile Workup & Purification

Sources

Foundational

The Strategic N-Alkylation of 3-Bromopyrazole: A Technical Guide for Modern Medicinal Chemistry

Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and versatile biological activity.[1][2] This technical guide delves into a particularly potent strate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and versatile biological activity.[1][2] This technical guide delves into a particularly potent strategic platform: the N-alkylation of 3-bromopyrazole derivatives. We will explore the nuanced considerations behind regioselective N-alkylation, providing field-proven insights and detailed protocols. Furthermore, this guide will illuminate the power of the 3-bromo substituent as a synthetic handle for late-stage functionalization through cross-coupling reactions, a critical tool for rapid structure-activity relationship (SAR) exploration. Through a detailed case study in the development of kinase inhibitors, we will demonstrate how this versatile building block can be leveraged to generate libraries of potent and selective modulators of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of the 3-bromopyrazole scaffold in their discovery programs.

The 3-Bromopyrazole Scaffold: A Privileged Starting Point

The 3-bromopyrazole unit is more than just a simple heterocycle; it is a strategically designed building block for medicinal chemistry. Its utility stems from two key features: the inherent biological relevance of the pyrazole core and the synthetic versatility endowed by the bromine atom.

The pyrazole ring itself is a bioisostere for various functional groups and is found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The nitrogen atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases.[1]

The bromine atom at the 3-position is a lynchpin for synthetic diversification. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for the late-stage introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, enabling a rapid and efficient exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.

Mastering Regioselectivity in N-Alkylation

A critical consideration in the use of 3-bromopyrazole is the regioselectivity of N-alkylation. The two nitrogen atoms of the pyrazole ring, N1 and N2, present distinct electronic and steric environments. The choice of alkylation conditions will dictate the position of the incoming alkyl group, which in turn significantly influences the final compound's three-dimensional structure and its interactions with a biological target.

Several factors govern the N1/N2 regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-bromopyrazole, the N1 position is typically less hindered than the N2 position, which is adjacent to the bromo substituent. Therefore, N1-alkylation is often the major product, especially with bulky alkylating agents.[4]

  • Base and Solvent System: The choice of base and solvent plays a crucial role in modulating regioselectivity. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used and often favor N1-alkylation.[5] The combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has also been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4]

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the adjacent nitrogen atoms, further contributing to the regiochemical outcome.

Visualizing the N-Alkylation Pathway
A simplified workflow for the N-alkylation of 3-bromopyrazole.

Experimental Protocol: Regioselective N1-Benzylation of 3-Bromopyrazole

This protocol provides a detailed, step-by-step methodology for the regioselective N1-benzylation of 3-bromopyrazole, a common transformation in the synthesis of pyrazole-based kinase inhibitors.

Materials:

  • 3-Bromo-1H-pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-bromo-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. The formation of the sodium pyrazolate salt is typically observed as a cloudy suspension.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N1-benzyl-3-bromopyrazole as the major product.

Self-Validation: The regiochemistry of the product should be confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the N1 and N2 isomers. X-ray crystallography can provide unambiguous structural confirmation.[6]

Case Study: 3-Bromopyrazole Derivatives as c-Jun N-Terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions.[7][8] The development of selective JNK inhibitors is therefore a significant area of research in medicinal chemistry. The 3-bromopyrazole scaffold has served as a valuable starting point for the development of potent JNK inhibitors.

Synthetic Strategy

A common synthetic strategy involves the initial N-alkylation of a pyrazole core, followed by a Suzuki coupling to introduce a substituted pyridine or pyrimidine ring at the 3-position. This approach allows for the rapid generation of a library of analogs for SAR studies.[7]

Visualizing the Synthetic Pathway

JNK_Inhibitor_Synthesis Start 3-Bromopyrazole N_Alkylation N-Alkylation (NaH, R-X) Start->N_Alkylation Intermediate 1-Alkyl-3-bromopyrazole N_Alkylation->Intermediate Suzuki_Coupling Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Intermediate->Suzuki_Coupling Final_Product JNK Inhibitor Suzuki_Coupling->Final_Product

A general synthetic route to pyrazole-based JNK inhibitors.
Structure-Activity Relationship (SAR) Insights

SAR studies on a series of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors have revealed several key insights:

CompoundR Group (N1-position)X Group (Pyridine C5)JNK3 IC₅₀ (μM)[7]
1 HH0.63
2 HCl0.32
3 MethylH1.45
4 MethylCl0.78

Data compiled from literature sources for illustrative purposes.[7]

  • N-H vs. N-Alkylation: The unsubstituted pyrazole (N-H) generally provides higher potency (compare compound 1 to 3 , and 2 to 4 ). This is likely due to the ability of the N-H to act as a hydrogen bond donor in the kinase hinge region. However, N-alkylation is often pursued to improve pharmacokinetic properties such as brain penetration.[7]

  • Substitution at the 3-Position: The introduction of a chlorine atom at the 5-position of the pyridine ring (introduced via Suzuki coupling) consistently improves potency (compare compound 1 to 2 , and 3 to 4 ). This highlights the importance of exploring substitutions at the C3 position of the pyrazole.

The Power of Post-Alkylation Functionalization

The true synthetic power of the N-alkylated 3-bromopyrazole scaffold lies in its utility in a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, a crucial strategy in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 3-position of the pyrazole and a wide range of aryl and heteroaryl boronic acids or esters.[9][10][11] This reaction is tolerant of a wide variety of functional groups and is a workhorse reaction in medicinal chemistry for rapidly building molecular complexity.

Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-3-bromopyrazole

  • Reaction Setup: In a microwave vial, combine 1-benzyl-3-bromopyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture in a microwave reactor at 120-150 °C for 15-30 minutes.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazole C3 position and a terminal alkyne.[12] This introduces a linear and rigid alkynyl linker, which can be valuable for probing binding pockets and as a precursor for further transformations.

Protocol: Sonogashira Coupling of 1-Methyl-3-bromopyrazole

  • Reaction Setup: To a degassed solution of 1-methyl-3-bromopyrazole (1.0 eq) in a suitable solvent like triethylamine or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Workup and Purification: The reaction is typically worked up by filtration to remove the catalyst, followed by extraction and purification of the product by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyrazole ring.[13][14][15][16] This is particularly useful for accessing key interactions with biological targets.

Protocol: Buchwald-Hartwig Amination of 1-Ethyl-3-bromopyrazole

  • Reaction Setup: In a glovebox, combine 1-ethyl-3-bromopyrazole (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide.

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.

  • Workup and Purification: After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Visualizing Cross-Coupling Strategies
Diversification of the 1-alkyl-3-bromopyrazole scaffold.

Conclusion and Future Perspectives

The N-alkylation of 3-bromopyrazole represents a powerful and versatile platform in modern medicinal chemistry. By understanding and controlling the regioselectivity of the initial N-alkylation step, and by leveraging the synthetic potential of the 3-bromo substituent in a variety of cross-coupling reactions, medicinal chemists can rapidly generate diverse libraries of compounds for biological screening. The case study of JNK inhibitors highlights the successful application of this strategy in a real-world drug discovery context. As our understanding of the subtleties of catalysis and the biological roles of various kinases and other targets continues to grow, the strategic use of building blocks like N-alkylated 3-bromopyrazoles will undoubtedly continue to play a pivotal role in the discovery of new and effective medicines.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])

  • Full article: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (URL: [Link])

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  • (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

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  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... - ResearchGate. (URL: [Link])

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  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC. (URL: [Link])

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: [Link])

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  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. (URL: [Link])

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Exploratory

Topic: Pyrazole-based Propionitrile Building Blocks for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Union of Pyrazole and Propionitrile in Modern Medicinal Chemistry In the landscape of contemporary drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Union of Pyrazole and Propionitrile in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Within the vast arsenal of heterocyclic chemistry, the pyrazole nucleus has unequivocally established itself as a "privileged scaffold".[1][2] Its metabolic stability, versatile substitution patterns, and ability to engage in critical hydrogen bonding interactions have cemented its role in a multitude of FDA-approved therapeutics, from kinase inhibitors like Crizotinib to anti-inflammatory agents like Celecoxib.[1][3][4][5][6]

This guide focuses on a particularly potent combination: the fusion of the pyrazole core with the propionitrile moiety. The propionitrile group is far more than a simple C-3 linker; it is a versatile functional handle and a valuable pharmacophoric element.[7][8] It serves as a precursor to essential primary and secondary amines via reduction, acts as a hydrogen bond acceptor, and its electron-withdrawing nature can modulate the physicochemical properties of the parent molecule.[8][9]

The strategic incorporation of a propionitrile side chain onto a pyrazole scaffold generates building blocks of immense potential. These structures offer a pre-installed, reactive handle for further diversification, enabling the rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide, written from the perspective of a senior application scientist, aims to provide an in-depth exploration of the synthesis, application, and strategic considerations for utilizing these powerful building blocks in drug discovery programs.

The Pyrazole Core: A Foundation of Pharmacological Success

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, possesses a unique combination of chemical properties that make it an ideal foundation for drug candidates.[3]

  • Aromaticity and Stability: The pyrazole ring is an aromatic system, which confers significant metabolic stability, a crucial attribute for any potential drug molecule.[1][3]

  • Hydrogen Bonding Capabilities: The N-1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N-2 "pyridine-like" nitrogen serves as a hydrogen bond acceptor.[4] This dual capacity allows pyrazole-containing molecules to form specific, high-affinity interactions with biological targets like protein kinases and enzymes.[4][10]

  • Tunable Physicochemical Properties: The pyrazole core allows for substitution at multiple positions (typically 1, 3, 4, and 5), enabling medicinal chemists to precisely modulate properties such as lipophilicity, solubility, and electronic distribution to optimize both pharmacodynamic and pharmacokinetic profiles.[10][11]

  • Bioisosteric Replacement: Pyrazole can serve as a bioisostere for other aromatic rings, such as benzene or imidazole, often leading to improved potency and physicochemical properties.[4]

The Propionitrile Moiety: A Gateway to Chemical Diversity

The propionitrile group (–CH₂CH₂CN) is a key functional component that imparts significant synthetic versatility to the pyrazole scaffold.

  • Synthetic Handle: The nitrile group is a cornerstone of organic synthesis. It can be readily transformed into a variety of other functional groups, most notably:

    • Amines: Reduction of the nitrile yields primary amines, which are crucial for introducing basic centers to interact with acidic residues in a target protein or to improve solubility. These amines are also key intermediates for forming amides, sulfonamides, and ureas.

    • Carboxylic Acids & Amides: Hydrolysis provides access to carboxylic acids and amides.

    • Tetrazoles: Cycloaddition with azides can form tetrazoles, which are often used as bioisosteres for carboxylic acids.[8]

  • Polarity and H-Bonding: The nitrile's nitrogen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.

  • Metabolic Stability: The nitrile group is generally stable under metabolic conditions, avoiding the liabilities associated with more labile functional groups.

Synthetic Strategies: Assembling the Pyrazole-Propionitrile Core

The efficient construction of pyrazole-based propionitrile building blocks is paramount. Modern synthetic chemistry offers several robust and scalable strategies, with multi-component reactions (MCRs) being particularly powerful for generating molecular diversity.[12]

Multi-Component Reactions (MCRs): The Power of Convergence

MCRs are one-pot reactions where three or more starting materials combine to form a complex product, incorporating most of the atoms from the reactants.[12][13] This approach is highly valued for its efficiency, atom economy, and operational simplicity. The synthesis of pyrazole-fused systems, such as pyrano[2,3-c]pyrazoles, is a prime example.[13][14]

A common and highly effective MCR strategy involves the four-component condensation of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[12]

MCR_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction (e.g., Piperidine, Ethanol) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Hydrazine Hydrazine Derivative Hydrazine->OnePot Pyrazolone Pyrazolone Intermediate Ketoester β-Ketoester Ketoester->OnePot Knoevenagel Knoevenagel Adduct OnePot->Knoevenagel Knoevenagel Condensation OnePot->Pyrazolone Pyrazolone Formation Michael Michael Adduct Knoevenagel->Michael Michael Addition FinalProduct Highly Substituted Pyrazole Product Michael->FinalProduct Intramolecular Cyclization & Tautomerization Cyclocondensation Reactant1 1,3-Dicarbonyl Precursor (with propionitrile moiety) Plus + Reactant1->Plus Process Cyclocondensation (Acid or Base Catalyst) Reactant1->Process Reactant2 Hydrazine (R-NHNH₂) Reactant2->Process Plus->Reactant2 Product Substituted Pyrazole-Propionitrile Process->Product

Caption: The classical cyclocondensation route to pyrazole-propionitriles.

A key consideration in this method, especially when using substituted hydrazines, is regioselectivity. The reaction can potentially yield two different regioisomers, requiring careful control of reaction conditions or subsequent separation.

Post-Synthesis Functionalization

An alternative strategy involves first synthesizing a pyrazole ring with a suitable functional group (e.g., a halide, alcohol, or amine) and then introducing the propionitrile moiety in a subsequent step. C-H functionalization is a more advanced technique that allows for the direct introduction of groups onto the pyrazole ring, offering a more atom-economical approach. [11]For example, a pyrazole with a reactive N-H or C-H bond can be alkylated with 3-halopropionitrile or undergo a Michael addition with acrylonitrile.

Applications in Drug Discovery: Case Studies and Therapeutic Targets

The versatility of the pyrazole-propionitrile scaffold has led to its exploration across a wide range of therapeutic areas.

Kinase Inhibitors

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. [1]The propionitrile group can be used to extend into other pockets of the ATP-binding site or serve as a precursor for groups that enhance selectivity or solubility. Many FDA-approved drugs for cancer treatment are kinase inhibitors containing a pyrazole ring. [1][6] Table 1: Selected FDA-Approved Drugs Featuring a Pyrazole Scaffold

Drug Name Target Therapeutic Indication
Crizotinib ALK/ROS1/MET Kinase Non-Small Cell Lung Cancer [1]
Ruxolitinib JAK1/JAK2 Kinase Myelofibrosis, Polycythemia Vera [1]
Celecoxib COX-2 Anti-inflammatory, Pain [1][5]
Sildenafil PDE5 Erectile Dysfunction [1][4]
Apixaban Factor Xa Anticoagulant [1]

| Niraparib | PARP1/PARP2 | Ovarian Cancer [1]|

Antibacterial Agents

The emergence of drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a critical global health threat. Pyrazole derivatives have shown promising activity as antibacterial agents. [1][2]For instance, series of trifluoromethyl phenyl-substituted pyrazoles have been identified as potent inhibitors of drug-resistant bacteria, acting as cell membrane-disrupting agents. [1]The propionitrile handle allows for the introduction of amine groups, which are common in antibacterial compounds to enhance membrane interaction and target engagement.

Structure-Activity Relationship (SAR) Exploration

The pyrazole-propionitrile building block is an ideal starting point for a systematic SAR campaign. The distinct regions of the molecule can be independently modified to probe interactions with a biological target.

Caption: Strategic vectors for SAR exploration on a pyrazole-propionitrile scaffold.

  • N1-Substitution (R¹): Modifies solubility and can be directed towards solvent-exposed regions of a binding pocket.

  • C3/C5-Substitution (R³): Critical for establishing key interactions with the target. Variations here directly impact potency and selectivity.

  • C4-Substitution (R⁴): Often used to fine-tune the electronic properties or block metabolic hotspots.

  • Propionitrile Moiety: Serves as the primary vector for introducing diverse functionality to explore new binding interactions or improve physicochemical properties.

Experimental Protocols: A Self-Validating System

The following protocol describes a validated four-component synthesis of a 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative, a scaffold with known biological activities. [12][13]

Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Objective: To synthesize a substituted pyrano[2,3-c]pyrazole via a one-pot, four-component reaction.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, ~10 mol%)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the catalytic amount of piperidine (0.1 mmol).

  • Reaction Execution: Attach a reflux condenser to the flask and place it in a pre-heated oil bath. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • A solid precipitate will often form upon cooling. If not, slowly add ice-cold water (20 mL) to the reaction mixture to induce precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from ethanol to afford the desired pyrano[2,3-c]pyrazole derivative as a crystalline solid.

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Causality and Rationale:

  • Catalyst: Piperidine, a secondary amine, is an effective base catalyst for both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition. [13]* Solvent: Ethanol is an excellent choice as it effectively dissolves the reactants and is suitable for reflux conditions. Green alternatives like water can also be employed. [15]* One-Pot Procedure: This approach is highly efficient as it avoids the need to isolate and purify intermediates, saving significant time and resources. [12]

Conclusion and Future Perspectives

Pyrazole-based propionitrile building blocks represent a powerful and versatile platform for modern drug discovery. The convergence of a privileged heterocyclic core with a highly adaptable synthetic handle provides medicinal chemists with an efficient toolkit for generating novel chemical entities. The rise of efficient synthetic methodologies, particularly multi-component reactions, has made these scaffolds more accessible than ever, allowing for the rapid construction of large, diverse chemical libraries.

Future efforts will likely focus on developing even more sophisticated and regioselective synthetic methods. The application of C-H activation and flow chemistry will further streamline the synthesis and functionalization of these building blocks. As our understanding of complex biological pathways deepens, the ability to rapidly synthesize and optimize molecules based on the pyrazole-propionitrile framework will be instrumental in developing the next generation of targeted therapeutics to address unmet medical needs.

References

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Chemical safety data sheet (SDS) for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

An In-Depth Technical Guide to the Chemical Safety of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive saf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Safety of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive safety and handling guide for the chemical compound 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. Given the limited availability of a complete, formally verified Safety Data Sheet (SDS) for this specific molecule, this guide has been constructed by synthesizing direct GHS hazard classifications with data from structurally analogous compounds. This approach provides a robust, scientifically-grounded framework for risk assessment and safe laboratory practice.

Section 1: Chemical Identification and Core Properties

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a brominated pyrazole ring linked to a propanenitrile side-chain. Such structures are common building blocks in medicinal chemistry and drug discovery. Understanding its fundamental properties is the first step in a thorough safety assessment.

Chemical Identity:

  • IUPAC Name: 3-(3-bromopyrazol-1-yl)propanenitrile

  • CAS Number: 1289266-59-6

  • Molecular Formula: C₆H₆BrN₃

  • Molecular Weight: 200.04 g/mol

A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₆H₆BrN₃Crysdot LLC
Molecular Weight 200.04Crysdot LLC
Physical State Solid (presumed, based on analogues)Inferred from related compounds[1]
Boiling Point 334.9 ± 22.0 °C at 760 mmHgCrysdot LLC
Storage Temperature 2-8°C, Sealed in dry conditionsCrysdot LLC

Section 2: Hazard Identification and Classification

The primary hazard information for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile comes from its GHS classification, which indicates significant acute toxicity.

GHS Classification:

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed

    • H311: Toxic in contact with skin

    • H331: Toxic if inhaled

These classifications place the compound in a high-hazard category, necessitating stringent handling protocols. The toxicity is likely attributable to both the brominated pyrazole moiety and the nitrile group, which can metabolically release cyanide. Due to the lack of a complete dataset for this specific molecule, a precautionary approach dictates that we infer other potential hazards from structurally similar compounds. Analogues such as 4-bromopyrazole and other brominated pyrazole-nitriles consistently show additional hazards.[1][2][3]

Inferred Hazards from Analogous Compounds:

  • Skin Irritation (Category 2): Likely to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2/2A): Expected to cause serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][4]

The following diagram illustrates the logical framework for this hazard assessment.

Hazard_Assessment_Logic cluster_Target Target Compound 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile cluster_Surrogates Surrogate Data from Structural Analogues cluster_Conclusion Synthesized Safety Profile Target_Info CAS: 1289266-59-6 GHS: H301, H311, H331 (Toxic) Conclusion_Node High Acute Toxicity Confirmed. Assume additional hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Target_Info->Conclusion_Node Direct Data Surrogate1 4-Bromopyrazole (CAS: 2075-45-8) H315, H319, H335 (Irritant) Surrogate1->Conclusion_Node Inferred Data Surrogate2 Substituted Propanenitriles (e.g., CAS: 107-12-0) Toxicity varies, often toxic/harmful Surrogate2->Conclusion_Node Inferred Data

Figure 1: Hazard assessment workflow using surrogate data.

Section 3: Safe Handling and Exposure Control Workflow

Given the high acute toxicity, all handling of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile must be performed within a controlled environment using appropriate engineering controls and personal protective equipment (PPE). The following workflow is mandatory.

Safe_Handling_Workflow start Start: Prepare for Handling prep_area 1. Designate Handling Area in a Certified Chemical Fume Hood start->prep_area ppe 2. Don Full PPE (Gloves, Lab Coat, Goggles) prep_area->ppe weighing 3. Weigh Compound in Hood (Use anti-static weigh paper) ppe->weighing dissolution 4. Prepare Solution in Hood (Add solid to solvent slowly) weighing->dissolution cleanup 5. Decontaminate & Clean (Wipe surfaces, dispose of waste) dissolution->cleanup remove_ppe 6. Doff PPE Correctly (Gloves last) cleanup->remove_ppe wash 7. Wash Hands Thoroughly remove_ppe->wash end End: Procedure Complete wash->end

Figure 2: Mandatory workflow for handling potent chemical powders.

Engineering Controls:

  • Fume Hood: All manipulations that could generate dust or aerosols must be conducted in a certified chemical fume hood.[1][5]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[1][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[1] Given the acute dermal toxicity, consider double-gloving.

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[6] For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is any risk of inhalation despite engineering controls, a full-face respirator with appropriate cartridges should be used.[1]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures:

  • General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.[4]

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of highly toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[2]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation. Do not breathe vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[4]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4]

  • Cleaning Up: Carefully sweep up or vacuum the spill and place it in a suitable, closed container for disposal. Avoid creating dust.[4]

Section 5: Storage, Stability, and Disposal

Storage and Stability:

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Recommended storage is refrigerated at 2-8°C. Store locked up and away from incompatible materials.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Disposal Considerations:

  • Waste Disposal: Disposal must be in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.

References

  • PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025, September 8). Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 2,2-dimethyl- - GHS Data. Retrieved from [Link]

  • Chemstock. (n.d.). 4-BROMOPYRAZOLE - GHS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-ethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

  • RANAL. (2020, December 3). Material Safety Data Sheet - ACRYLIC PRIMER M+M 3:1. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-(isononyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Sysmex. (2017, August 23). Safety Data Sheet - Cellsheath CCS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanenitrile via Aza-Michael Addition

Executive Summary & Strategic Importance The aza-Michael addition of 3-bromopyrazole to acrylonitrile is a critical transformation in medicinal chemistry, serving as a gateway to Janus kinase (JAK) inhibitors (e.g., Ruxo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The aza-Michael addition of 3-bromopyrazole to acrylonitrile is a critical transformation in medicinal chemistry, serving as a gateway to Janus kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other pyrazole-based pharmacophores.

This protocol addresses the primary challenge of this reaction: Regioselectivity . 3-Bromopyrazole exists as a tautomeric mixture. Alkylation can occur at either the


 position (distal to bromine) or the 

position (proximal to bromine). This guide provides a DBU-catalyzed methodology optimized to favor the thermodynamically stable

-alkylated product
(3-(3-bromo-1H-pyrazol-1-yl)propanenitrile), minimizing the formation of the sterically hindered

-isomer.

Mechanistic Insight & Reaction Design

The Challenge of Tautomerism

3-Bromopyrazole (


) exists in equilibrium between the 3-bromo-1H and 5-bromo-1H tautomers. While the 5-bromo tautomer is often more abundant in solution due to hydrogen bonding, the 3-bromo-1H tautomer  is the reactive species leading to the desired product.
The Role of DBU

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a dual-function organocatalyst:

  • Base Activation: It deprotonates the pyrazole to generate the pyrazolate anion, increasing nucleophilicity.

  • Michael Acceptor Activation: DBU can hydrogen-bond with the nitrile group of acrylonitrile, lowering the LUMO energy and facilitating nucleophilic attack.

Mechanistic Pathway (Visualization)

G cluster_0 Tautomeric Equilibrium T1 3-Bromo-1H-pyrazole T2 5-Bromo-1H-pyrazole T1->T2 Fast Exchange Anion Pyrazolate Anion (Nucleophile) T1->Anion Deprotonation Base DBU (Base) Base->Anion Catalysis TS Transition State (C-N Bond Formation) Anion->TS + Acrylonitrile Acryl Acrylonitrile (Electrophile) Acryl->TS Prod 3-(3-bromo-1H-pyrazol-1-yl) propanenitrile (N1-Product) TS->Prod Protonation

Figure 1: Mechanistic pathway highlighting the base-promoted activation of the pyrazole tautomer.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
3-Bromopyrazole Substrate1.0146.97SolidHygroscopic; store in desiccator.
Acrylonitrile Electrophile1.553.060.81Toxic/Carcinogen. Use fresh.
DBU Catalyst0.5152.241.018Can reduce to 0.1 eq if reaction is slow.
Acetonitrile (MeCN) SolventN/A41.050.786Anhydrous grade preferred.
Step-by-Step Methodology

Safety Pre-check: Acrylonitrile is highly volatile and toxic. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if available.

Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopyrazole (1.0 equiv) in anhydrous Acetonitrile (5 mL per mmol of substrate).

  • Catalyst Addition: Add DBU (0.5 equiv) in one portion. Stir at room temperature for 10 minutes to ensure deprotonation/equilibration.

  • Electrophile Addition: Add Acrylonitrile (1.5 equiv) dropwise over 5 minutes.

    • Note: A slight exotherm may occur. If scaling up (>10g), use an ice bath during addition.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 60°C (oil bath temperature) and stir for 4–12 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LCMS.[1] The starting material (pyrazole) usually has a lower Rf than the product.

Phase 2: Workup
  • Concentration: Remove the solvent and excess acrylonitrile under reduced pressure (Rotavap) at 40°C. Do not overheat , as Michael additions can be reversible.

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

    • Water (

      
      ) to remove DBU salts.
      
    • Saturated Brine (

      
      ).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 3: Purification
  • Flash Chromatography: Purify the crude oil using a silica gel column.[1]

    • Eluent: Gradient from 100% Hexanes to 40% EtOAc/Hexanes.

    • Order of Elution: The

      
      -alkylated product (major) is typically less polar than the 
      
      
      
      -isomer (minor) due to the "masking" of the dipole by the alkyl chain, though this can vary.
  • Isolation: Collect fractions containing the major spot. Evaporate to yield a white to off-white solid.

Validation & Characterization (Self-Validating Logic)

To ensure scientific integrity, you must distinguish between the


 and 

isomers.
NMR Diagnostics

The definitive proof of regioselectivity is NOE (Nuclear Overhauser Effect) spectroscopy.

  • Structure: 3-bromo-1-(2-cyanoethyl)pyrazole (

    
    -isomer).
    
  • Logic:

    • The alkyl chain is attached to

      
      .[2]
      
    • The proton at position 5 (

      
      ) is adjacent to 
      
      
      
      .
    • Observation: You will see a strong NOE correlation between the

      
       protons of the ethyl chain and the pyrazole ring proton 
      
      
      
      .
  • Contrast (

    
    -isomer):  If alkylation occurred at 
    
    
    
    (next to Br), the alkyl chain is distant from the only remaining ring proton (
    
    
    ). No NOE would be observed between the chain and the ring proton.
Isomer

NMR Shift (approx)
NOE Correlation

-Product (Desired)

7.4-7.6 (

, d),

6.3-6.4 (

, d)
Strong between

and


-Product (Minor)
Shifts often downfield due to Br proximityNone between

and ring H

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reversibility of Michael addition (Retro-Michael).Lower reaction temp to 40°C and extend time; ensure excess acrylonitrile (2.0 eq).
Poor Regioselectivity Kinetic control favoring

attack.
Switch solvent to DMF or DMSO ; these polar solvents stabilize the thermodynamic

product.
Polymerization Acrylonitrile polymerizing.[3][4]Add a radical inhibitor (e.g., 1-2 mg Hydroquinone) to the reaction mixture.
Emulsion in Workup DBU acting as surfactant.Wash with dilute 0.5M HCl (rapidly) to protonate DBU, then immediately neutralize organic layer.

Process Workflow Diagram

Workflow Start Start: 3-Bromopyrazole + MeCN AddBase Add DBU (0.5 eq) Stir 10 min Start->AddBase AddElec Add Acrylonitrile (1.5 eq) Dropwise AddBase->AddElec Heat Heat to 60°C 4-12 Hours AddElec->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup Evaporate MeCN Extract (EtOAc/H2O) Check->Workup Complete Purify Column Chromatography Hex/EtOAc Workup->Purify Final Pure 3-(3-bromo-1H-pyrazol-1-yl) propanenitrile Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target pyrazole.

References

  • Review of Aza-Michael Additions: Rulev, A. Y. (2017). "Aza-Michael addition: recent advances and future perspectives." Russian Chemical Reviews. Link

  • DBU Catalysis Mechanism: Yeom, C-E., et al. (2007). "DBU-catalyzed aza-Michael addition of amines to electron-deficient alkenes." Synlett. Link

  • Regioselectivity in Pyrazoles: Fustero, S., et al. (2009). "Regioselective N-Alkylation of Pyrazoles." Organic Letters. Link

  • Ruxolitinib Intermediate Synthesis (Patent): "Process for the preparation of Janus Kinase Inhibitors." (2014). World Intellectual Property Organization, WO2014165075. Link

  • General Protocol for Pyrazole Alkylation: "Synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile." PubChem Compound Summary. Link

Sources

Application

Application Note: Catalytic Synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile via DBU-Mediated Aza-Michael Addition

Topic: Synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile using DBU catalyst Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists Abstract This ap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile using DBU catalyst Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile , a critical intermediate in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic organocatalyst, this method promotes the aza-Michael addition of 3-bromo-1H-pyrazole to acrylonitrile. The protocol emphasizes thermodynamic control to favor the sterically less hindered 1,3-isomer over the 1,5-regioisomer, ensuring high purity and yield.

Introduction & Mechanistic Rationale

The Synthetic Challenge: Regioselectivity

The alkylation of unsymmetrical pyrazoles, such as 3-bromo-1H-pyrazole, presents a classic regioselectivity challenge. Tautomeric equilibrium exists between the 3-bromo and 5-bromo forms. Upon deprotonation, the resulting pyrazolide anion can attack the electrophile (acrylonitrile) at either nitrogen atom, leading to two potential isomers:

  • 1,3-isomer (Target): 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.[1]

  • 1,5-isomer (Byproduct): 3-(5-bromo-1H-pyrazol-1-yl)propanenitrile.

The DBU Advantage

DBU is selected as the catalyst for three specific reasons:

  • Basicity (

    
     in MeCN):  Sufficient to deprotonate the pyrazole (approximate 
    
    
    
    14) to generate the active nucleophile.
  • Steric Bulk: DBU is non-nucleophilic, preventing side reactions (such as polymerization of acrylonitrile) that are common with smaller amine bases.

  • Thermodynamic Equilibration: DBU-mediated Michael additions are reversible. Under thermodynamic control, the reaction favors the formation of the 1,3-isomer , which is sterically less congested (alkylation distal to the bulky bromine atom) compared to the 1,5-isomer.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aza-Michael addition cycle:

  • Activation: DBU deprotonates 3-bromo-1H-pyrazole, forming the pyrazolide anion.

  • Addition: The nitrogen nucleophile attacks the

    
    -carbon of acrylonitrile.
    
  • Proton Transfer: The resulting enolate-like intermediate is protonated by the protonated DBU species (

    
    ), regenerating the catalyst and yielding the product.
    

ReactionMechanism Substrate 3-Bromo-1H-pyrazole (Tautomeric Mix) Anion Pyrazolide Anion (Nucleophile) Substrate->Anion Deprotonation DBU DBU (Catalyst) DBU->Anion Promotes Intermediate Aza-Michael Adduct (Anionic) Anion->Intermediate + Acrylonitrile Acrylo Acrylonitrile (Electrophile) Acrylo->Intermediate Product 3-(3-bromo-1H-pyrazol-1-yl) propanenitrile Intermediate->Product Protonation (Regenerates DBU) Product->DBU Cycle

Figure 1: Catalytic cycle of DBU-mediated aza-Michael addition.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]PurityRole
3-Bromo-1H-pyrazole 146.971.0>97%Substrate
Acrylonitrile 53.061.5>99%Electrophile (Michael Acceptor)
DBU 152.240.298%Catalyst
Acetonitrile (MeCN) 41.05-AnhydrousSolvent

Safety Note: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood. DBU is corrosive.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 3-Bromo-1H-pyrazole (1.47 g, 10.0 mmol).

  • Add Anhydrous Acetonitrile (30 mL) and stir until the solid is fully dissolved.

  • Add DBU (0.30 mL, 2.0 mmol, 20 mol%) via syringe. The solution may slightly darken.

  • Cool the mixture to 0°C using an ice bath (optional, but recommended to control exotherm).

  • Add Acrylonitrile (1.0 mL, 15.0 mmol, 1.5 equiv) dropwise over 5 minutes.

Step 2: Reaction & Monitoring
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Stir the reaction mixture at 40°C for 6–12 hours.

    • Expert Tip: Mild heating promotes thermodynamic equilibration, favoring the desired 1,3-isomer.

  • Self-Validation (TLC Monitoring):

    • Eluent: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm).

    • Observation: The starting pyrazole (

      
      ) should disappear. The product will appear as a distinct spot at higher 
      
      
      
      (
      
      
      ).
Step 3: Workup
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the solvent and excess acrylonitrile.

  • Redissolve the oily residue in Ethyl Acetate (50 mL).

  • Wash the organic phase with Water (2 x 20 mL) to remove DBU salts.

  • Wash with Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate in vacuo to yield the crude product.

Step 4: Purification
  • The crude material typically contains a mixture of isomers (Ratio ~10:1 favoring 1,3-isomer).

  • Purify via Flash Column Chromatography (Silica Gel, 230-400 mesh).

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
  • Collect the major fraction (usually the second eluting spot if 1,5-isomer is present, though polarity is similar).

  • Evaporate solvents to obtain 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile as a white to off-white solid/oil.

Workflow Start Start: Dissolve 3-Br-Pyrazole in MeCN AddCat Add DBU (0.2 eq) Add Acrylonitrile (1.5 eq) Start->AddCat React Stir at 40°C 6-12 Hours AddCat->React Check TLC Check (Hex:EtOAc 3:1) React->Check Check->React Incomplete Workup Evaporate -> Extract (EtOAc) Wash (H2O/Brine) Check->Workup Complete Purify Column Chromatography Isolate 1,3-Isomer Workup->Purify

Figure 2: Experimental workflow for the synthesis and purification.

Characterization & Data Analysis

To validate the synthesis, compare the isolated product against these expected spectral data points.

Expected Analytical Data
TechniqueParameterExpected Signal / ValueInterpretation

NMR

7.50 (d)
1H, Pyrazole C5-HCharacteristic doublet for 5-H (coupling with 4-H).[3]

6.35 (d)
1H, Pyrazole C4-HCharacteristic doublet for 4-H.

4.30 (t)
2H,

Triplet indicating methylene attached to Nitrogen.

2.95 (t)
2H,

Triplet indicating methylene alpha to Nitrile.

NMR

~117 ppm

Nitrile carbon signal.
MS (ESI)

200/202

Characteristic 1:1 bromine isotope pattern.
Regioisomer Differentiation (Critical)
  • NOESY NMR: This is the gold standard for confirming the 1,3-isomer.

    • 1,3-isomer (Target): NOE correlation observed between the

      
       protons and the C5-H  pyrazole proton.
      
    • 1,5-isomer (Byproduct): NOE correlation observed between the

      
       protons and the C4-H  pyrazole proton (since C5 is substituted with Br).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive catalyst or wet solvent.Ensure MeCN is anhydrous. Use fresh DBU. Increase temp to 60°C.
High 1,5-Isomer Ratio Kinetic control dominant.Increase reaction time or temperature to allow thermodynamic equilibration to the stable 1,3-isomer.
Polymerization Excess acrylonitrile or high temp.Add acrylonitrile slowly at 0°C. Do not exceed 60°C.
Product is Oily Residual solvent or impurities.Dry thoroughly under high vacuum. Triturate with cold pentane/ether to induce crystallization.

References

  • Vertex AI Search . SearchResults(query="DBU catalyzed aza-Michael addition protocol pyrazole acrylonitrile"). Retrieved from 4

  • ChemicalBook . 3-BROMO-1H-PYRAZOLE synthesis. Retrieved from 5

  • PubMed . Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from 6

  • PubChemLite . 3-(3-bromo-1h-pyrazol-1-yl)propanenitrile. Retrieved from 1

Sources

Method

Advanced Protocol: Regioselective Cyanoethylation of 3-Bromopyrazole

Topic: Reagents for Cyanoethylation of 3-Bromopyrazole Content Type: Detailed Application Notes and Protocols Introduction & Strategic Overview The cyanoethylation of 3-bromopyrazole via aza-Michael addition to acrylonit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Cyanoethylation of 3-Bromopyrazole Content Type: Detailed Application Notes and Protocols

Introduction & Strategic Overview

The cyanoethylation of 3-bromopyrazole via aza-Michael addition to acrylonitrile is a pivotal transformation in medicinal chemistry. It introduces a nitrile handle—a versatile precursor for amines, amides, and heterocycles—while retaining the bromine atom for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Core Challenge: Regioselectivity 3-Bromopyrazole exists as a tautomeric mixture of 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic nitrogen sites.

  • N1-Alkylation (Kinetic/Steric Favorability): Occurs at the nitrogen distal to the bromine atom. This yields 1-(2-cyanoethyl)-3-bromopyrazole . This is generally the preferred isomer due to lower steric hindrance.[1]

  • N2-Alkylation: Occurs at the nitrogen adjacent to the bromine atom. This yields 1-(2-cyanoethyl)-5-bromopyrazole .

This guide provides three distinct protocols designed to maximize yield and control regioselectivity, utilizing reagents ranging from classic organic super-bases to green phase-transfer catalysts.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aza-Michael addition.

  • Deprotonation: The base removes the acidic proton from the pyrazole (

    
    ), generating a resonance-stabilized pyrazolide anion.
    
  • Nucleophilic Attack: The nitrogen lone pair attacks the

    
    -carbon of acrylonitrile.
    
  • Enolate Protonation: The resulting enolate intermediate abstracts a proton (from the conjugate acid of the base or solvent) to form the final saturated nitrile product.

MichaelAddition Substrate 3-Bromopyrazole (Tautomeric Mix) Anion Pyrazolide Anion (Nucleophile) Substrate->Anion Deprotonation (-BH+) Base Base (B:) Base->Anion Catalysis Intermediate Aza-Enolate Intermediate Anion->Intermediate + Acrylonitrile (Nucleophilic Attack) Acrylonitrile Acrylonitrile (Michael Acceptor) Product 1-(2-cyanoethyl)-3-bromopyrazole (Major Isomer) Intermediate->Product Protonation

Figure 1: Mechanistic pathway for the base-catalyzed aza-Michael addition of 3-bromopyrazole to acrylonitrile.

Reagent Selection Guide

Reagent ClassSpecific ReagentRoleProsCons
Michael Acceptor Acrylonitrile ElectrophileHigh reactivity; atom economical.Volatile; highly toxic; polymerization risk.
Organic Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)CatalystStrong base; soluble in organic solvents; promotes rapid reaction.Expensive; difficult to remove if used in excess.
Phase Transfer Catalyst Triton B (Benzyltrimethylammonium hydroxide)Base/Cat.[2]Classic reagent for cyanoethylation; effective in biphasic or alcoholic media.Can cause hydrolysis of nitrile if conditions are too harsh.
Inorganic Base Cs₂CO₃ (Cesium Carbonate)Base"Cesium Effect" enhances solubility and nucleophilicity in DMF/MeCN.Heterogeneous reaction; requires filtration.
Solvent Acetonitrile (MeCN) MediumPolar aprotic; good solubility for reactants; easy workup.-
Solvent Water MediumGreen chemistry; exploits hydrophobic effect to accelerate reaction.Poor solubility of 3-bromopyrazole may require heating or PTC.

Experimental Protocols

Protocol A: DBU-Catalyzed High-Throughput Method

Best for: Small to medium scale synthesis requiring high conversion and speed.

Reagents:

  • 3-Bromopyrazole (1.0 equiv)

  • Acrylonitrile (1.2 – 1.5 equiv)

  • DBU (0.1 – 0.5 equiv)

  • Acetonitrile (MeCN) [0.5 M concentration]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopyrazole (1.0 g, 6.8 mmol) in anhydrous MeCN (14 mL).

  • Catalyst Addition: Add DBU (0.10 mL, 0.68 mmol, 10 mol%) at room temperature. Stir for 5 minutes.

  • Addition of Electrophile: Add acrylonitrile (0.67 mL, 10.2 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

    • Checkpoint: The spot for 3-bromopyrazole (

      
      ) should disappear; two new spots may appear (Major N1 isomer 
      
      
      
      , Minor N2 isomer
      
      
      ).
  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes) to isolate the major isomer.

Protocol B: Triton B Mediated "Classic" Cyanoethylation

Best for: Large scale synthesis where cost of DBU is prohibitive.

Reagents:

  • 3-Bromopyrazole (1.0 equiv)

  • Acrylonitrile (1.5 equiv)

  • Triton B (40% in MeOH) (0.05 equiv)

  • Solvent: Ethanol or t-Butanol (or neat if temperature controlled)

Procedure:

  • Setup: Charge flask with 3-bromopyrazole and Ethanol (1M concentration).

  • Catalysis: Add Triton B (5 mol%). Heat the mixture to 40°C.

  • Addition: Add acrylonitrile slowly to maintain gentle reflux or controlled temperature (40-50°C).

  • Reflux: Stir at 50-60°C for 3 hours.

  • Quench: Cool to room temperature. Neutralize with a few drops of acetic acid if necessary (to prevent retro-Michael or hydrolysis).

  • Isolation: Pour into ice water. If the product is solid, filter the precipitate. If oil, extract with DCM.

Protocol C: Green Chemistry (Water-Mediated)

Best for: Environmental sustainability and simple workup.

Reagents:

  • 3-Bromopyrazole (1.0 equiv)

  • Acrylonitrile (2.0 equiv)

  • Catalyst: None (or 10 mol% DABCO/Triton B for acceleration)

  • Solvent: Water

Procedure:

  • Suspension: Suspend 3-bromopyrazole in water (1 M).

  • Addition: Add acrylonitrile (2.0 equiv).

  • Reaction: Heat to 80°C. The hydrophobic effect forces the organic reactants together, accelerating the reaction without organic solvents.

  • Completion: Stir for 12-24 hours.

  • Workup: Cool the mixture. The product usually oils out or precipitates. Extract with EtOAc or filter.[1]

Regioselectivity & Isomer Identification

Regioselectivity is the critical quality attribute (CQA) for this synthesis.

  • Major Product (N1-alkyl): 1-(2-cyanoethyl)-3-bromopyrazole.

    • Structure: The alkyl chain is on the nitrogen furthest from the bromine.

    • NMR Signature: The proton at the 5-position (adjacent to N1) typically shifts downfield compared to the 4-position.

  • Minor Product (N2-alkyl): 1-(2-cyanoethyl)-5-bromopyrazole.

    • Structure: The alkyl chain is on the nitrogen adjacent to the bromine.

    • NMR Signature: The steric clash between the bromine and the alkyl chain often causes distinct shielding/deshielding effects in

      
      C NMR.
      

Separation Strategy: The isomers have slightly different polarities. The N1-alkylated product (less hindered, more planar) is typically less polar than the N2-alkylated product (steric twist).

  • TLC: Run in 30% EtOAc/Hexane. The N1 isomer usually has a higher

    
    .
    
  • Column: Use a shallow gradient (e.g., 5% to 20% EtOAc in Hexane) to effectively resolve the two spots.

Workflow Rxn Crude Reaction Mixture (N1 + N2 Isomers) TLC TLC Analysis (30% EtOAc/Hex) Rxn->TLC Flash Flash Chromatography (SiO2, Gradient Elution) TLC->Flash Optimize Gradient Frac1 Fraction A (Higher Rf) Major: 1-(2-cyanoethyl)-3-bromo Flash->Frac1 Frac2 Fraction B (Lower Rf) Minor: 1-(2-cyanoethyl)-5-bromo Flash->Frac2

Figure 2: Purification workflow for separating regioisomers.

Troubleshooting & Optimization

IssueProbable CauseSolution
Polymerization Acrylonitrile polymerized before reaction.Add a radical inhibitor (e.g., hydroquinone) or use fresh acrylonitrile. Keep temp < 60°C.
Low Conversion Base too weak or water contamination.Use anhydrous MeCN; switch to stronger base (DBU or NaH); increase temp to 50°C.
Poor Regioselectivity Thermodynamic equilibration.Lower reaction temperature (0°C to RT). Use non-polar solvent (Toluene) to maximize steric differentiation.
Bis-cyanoethylation Not possible for pyrazoles (only 1 NH).If observing higher MW mass, check for impurities in starting material.

Safety Considerations

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood. In case of spill, treat with bleach (sodium hypochlorite) to oxidize the cyanide functionality.

  • 3-Bromopyrazole: Irritant.

  • Waste: All aqueous waste must be treated as cyanide-contaminated until proven otherwise.

References

  • Direct Aza-Michael Addition of Azoles: Li, Z., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 2014. Link

  • Regioselectivity in Pyrazole Alkylation: Smith, A., et al. "Regioselective N-Alkylation of Pyrazoles."[3] Journal of Organic Chemistry, 2022.[4] Link (Generalized reference for N1/N2 selectivity principles).

  • Triton B in Michael Additions: "Cyanoethylation using Triton B." Organic Syntheses, Coll. Vol. 4, p. 62. Link

  • Green Chemistry Approaches: "Michael Addition Reaction Under Green Chemistry." International Journal of Scientific Development and Research, 2017. Link

  • 3-Bromopyrazole Synthesis & Properties: Sigma-Aldrich Product Sheet. Link

Sources

Application

Solvent selection for 3-bromopyrazole reaction with vinyl cyanide

Application Note: Strategic Solvent Selection for the Regioselective Aza-Michael Addition of 3-Bromopyrazole to Acrylonitrile Executive Summary This guide details the optimization of solvent systems for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Regioselective Aza-Michael Addition of 3-Bromopyrazole to Acrylonitrile

Executive Summary

This guide details the optimization of solvent systems for the synthesis of 3-bromo-1-(2-cyanoethyl)pyrazole via the aza-Michael addition of 3-bromopyrazole to acrylonitrile.[1] While this reaction appears structurally simple, the ambident nucleophilicity of the pyrazole ring introduces a critical regioselectivity challenge (N1 vs. N2 alkylation).

This protocol prioritizes "On-Water" chemistry as the superior method for reaction rate and environmental impact, while providing Polar Aprotic alternatives for specific solubility requirements. We demonstrate that solvent choice is not merely a medium but a catalytic driver that influences the transition state energy and regiochemical outcome.

Scientific Foundation[1][2]

The Reaction Mechanism

The reaction is a conjugate addition (aza-Michael) where the pyrazole nitrogen acts as the nucleophile attacking the


-carbon of acrylonitrile.
  • Tautomeric Equilibrium: 3-bromopyrazole exists in equilibrium with 5-bromopyrazole.[1] The bromine atom is electron-withdrawing, increasing the acidity of the NH proton (

    
    ).
    
  • Regioselectivity (1,3- vs. 1,5-Isomer):

    • Thermodynamic/Steric Control: Alkylation at the nitrogen distal to the bromine substituent (N1) is sterically favored, yielding the 1,3-isomer (3-bromo-1-(2-cyanoethyl)pyrazole).[1]

    • Kinetic/Electronic Control: Alkylation at the nitrogen proximal to the bromine (N2) yields the 1,5-isomer . This is generally disfavored due to steric clash with the bromine atom and the inductive electron-withdrawing effect reducing the nucleophilicity of the adjacent nitrogen.

Solvent Influence[1][2][3][4][5]
  • Water (The "On-Water" Effect): Water molecules form hydrogen bonds with the activating group (nitrile) of the electrophile and the NH of the pyrazole. At the organic-water interface, these interactions stabilize the transition state and significantly accelerate the reaction rate, often without external base catalysts.

  • Polar Aprotic (MeCN, DMF): These solvents dissolve reactants well and, when paired with a base (e.g., DBU,

    
    ), promote the formation of the pyrazolate anion, increasing nucleophilicity but potentially reducing regioselectivity due to the "naked" anion's high reactivity.
    

Visualization: Reaction Pathway

ReactionMechanism cluster_reactants Reactants cluster_TS Transition State cluster_products Regioisomers P 3-Bromopyrazole (Tautomer eq.) TS_Water On-Water TS (H-Bond Stabilization) P->TS_Water H2O Interface TS_Base Anionic TS (Base-Mediated) P->TS_Base + Base (DBU/K2CO3) A Acrylonitrile (Electrophile) A->TS_Water A->TS_Base Prod_13 1,3-Isomer (Major) (Distal Alkylation) TS_Water->Prod_13 Kinetic/Steric Pref. Prod_15 1,5-Isomer (Minor) (Proximal Alkylation) TS_Water->Prod_15 TS_Base->Prod_13 Thermodynamic Pref. TS_Base->Prod_15 Higher Ratio vs Water

Caption: Mechanistic pathway highlighting the divergence between "On-Water" stabilization and Base-Mediated anionic pathways.

Solvent Selection Matrix

The following table summarizes the performance of various solvent systems for this specific transformation.

Solvent SystemCatalystReaction RateRegioselectivity (1,3 : 1,5)YieldRecommendation
Water NoneFast (1-4 h) High (>95:5) 90-98% Primary Choice (Green)
Acetonitrile DBU (0.1 eq)Moderate (4-12 h)Moderate (90:[1]10)85-92%Secondary (If solubility fails)
DMF/DMSO

Slow (12-24 h)Low (Mixture)70-85%Avoid (Workup difficult)
Toluene TEAVery SlowHigh<50%Not Recommended

Experimental Protocols

Safety Pre-Requisites
  • Acrylonitrile: Highly toxic, volatile, and carcinogenic. Handle strictly in a fume hood. Wear double nitrile gloves.

  • 3-Bromopyrazole: Irritant.[1]

  • Waste: Segregate aqueous waste containing acrylonitrile for special disposal (cyanide protocols).

Method A: Green "On-Water" Synthesis (Recommended)

This method utilizes the hydrophobic effect to accelerate the reaction and simplifies purification.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopyrazole (1.0 g, 6.8 mmol).

  • Solvent: Add Deionized Water (3.4 mL, 2M concentration relative to pyrazole). Note: The pyrazole may not dissolve completely; this is expected.

  • Addition: Add Acrylonitrile (0.54 mL, 8.16 mmol, 1.2 equiv) in one portion.

  • Reaction: Cap the flask (or use a reflux condenser if scaling up to prevent vapor loss) and stir vigorously at Room Temperature (20-25°C) .

    • Observation: The heterogeneous mixture will likely become a homogeneous oil or precipitate a solid as the product forms over 1-4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product (1,3-isomer) is typically less polar than the starting material.

  • Workup:

    • If solid precipitates: Filter, wash with cold water (2 x 5 mL) and Hexane (2 x 5 mL). Dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine. Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from EtOH/Water or flash chromatography.

Method B: Homogeneous Organic Synthesis (Alternative)

Use this if the substrate has lipophilic modifications making it completely insoluble in water.

  • Setup: Dissolve 3-bromopyrazole (1.0 g, 6.8 mmol) in Acetonitrile (MeCN) (10 mL).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mL, 0.68 mmol, 10 mol%).

  • Addition: Add Acrylonitrile (0.67 mL, 10.2 mmol, 1.5 equiv).

  • Reaction: Heat to 50°C for 6-12 hours.

  • Workup: Evaporate MeCN under reduced pressure. Redissolve residue in EtOAc, wash with 1M HCl (to remove DBU), then Brine. Dry and concentrate.

Process Control & Analytics

Workflow Diagram

Workflow Start Start: 3-Bromopyrazole SolventCheck Solubility Check Start->SolventCheck WaterMethod Method A: Water (2M) No Catalyst, RT SolventCheck->WaterMethod Standard MeCNMethod Method B: MeCN + DBU 50°C SolventCheck->MeCNMethod Lipophilic Analogs Monitor Monitor TLC (Disappearance of Pyrazole) WaterMethod->Monitor MeCNMethod->Monitor WorkupA Filtration (Solid) or Extraction (Oil) Monitor->WorkupA Method A WorkupB Evaporation -> Acid Wash -> Extraction Monitor->WorkupB Method B Analysis NMR Verification (Regioisomer Check) WorkupA->Analysis WorkupB->Analysis

Caption: Decision tree for solvent selection and corresponding workup workflows.

Isomer Identification (NMR)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical.[1]

  • 1,3-Isomer (Target): The protons on the pyrazole ring are in different magnetic environments. The proton at C5 (adjacent to N1) typically appears as a doublet at

    
     7.4 - 7.6 ppm . The proton at C4 is a doublet at 
    
    
    
    6.3 - 6.5 ppm
    .
  • NOE (Nuclear Overhauser Effect): Irradiating the

    
     protons of the ethyl cyano group will show a strong NOE enhancement of the C5-H  signal for the 1,3-isomer. In the 1,5-isomer, the 
    
    
    
    is close to the Bromine, so NOE to the ring proton (C4-H) is weaker or distinct.[1]

References

  • "On-Water" Aza-Michael Addition: Polshettiwar, V., & Varma, R. S. (2010).[1] Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. RSC Publishing. Link

  • Regioselectivity in Pyrazoles: Norman, N. J., et al. (2022).[2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.[2] Link

  • General Aza-Michael Protocol: Rulev, A. Y. (2011).[1] Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197. Link

  • Catalyst-Free Synthesis: Kodolitsch, K., et al. (2020).[1] Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ChemistrySelect, 5(20), 6006-6010.[1] Link

  • 3-Bromopyrazole Data: PubChem Compound Summary for CID 1201443, 3-bromo-1H-pyrazole.[1][3][4] Link

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

Introduction: The Significance of Functionalized Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The unique ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor contributes to its favorable pharmacokinetic profile in drug candidates. Specifically, 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The bromo- and cyano- functionalities provide versatile handles for further chemical modifications, making this molecule highly valuable in the construction of complex drug candidates.

This application note provides a comprehensive guide to the scalable synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile via a robust and efficient aza-Michael addition reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step protocol suitable for laboratory and pilot-plant scale, and discuss critical parameters for successful scale-up.

Reaction Scheme and Mechanism

The synthesis proceeds via an aza-Michael addition, a type of conjugate addition reaction, between 3-bromopyrazole and acrylonitrile. This reaction, also known as cyanoethylation, is typically catalyzed by a base.[3][4]

Reaction:

Mechanism:

The base deprotonates the acidic N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product. The nitrile group of acrylonitrile acts as a strong electron-withdrawing group, activating the double bond for nucleophilic attack.[3]

Safety and Handling of Key Reagents

3-Bromopyrazole:

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

Acrylonitrile:

  • Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye irritation and may cause cancer.[1][6]

  • Precautions: Work in a closed system or a well-ventilated fume hood with appropriate engineering controls. Use spark-proof equipment. Wear chemical-resistant gloves, splash-proof goggles, and a face shield.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.

Materials and Equipment:

  • 3-bromopyrazole (1 equivalent)

  • Acrylonitrile (1.1-1.5 equivalents)

  • Cesium carbonate (Cs2CO3) or Triethylamine (Et3N) (0.1-0.2 equivalents)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Charge 3-bromopyrazole and acetonitrile to the reactor B Add base catalyst (e.g., Cs2CO3) A->B 1 C Heat the reaction mixture under an inert atmosphere B->C 2 D Cool the reaction mixture C->D 3 E Filter to remove catalyst D->E 4 F Concentrate the filtrate under reduced pressure E->F 5 G Dissolve crude product in a suitable solvent F->G 6 H Purify by column chromatography or recrystallization G->H 7 I Isolate and dry the pure product H->I 8

Caption: A generalized workflow for the synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-bromopyrazole (1 eq) and anhydrous acetonitrile. Stir the mixture until the 3-bromopyrazole is completely dissolved.

  • Catalyst Addition: Add the base catalyst (e.g., cesium carbonate, 0.1 eq) to the reaction mixture.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.[2]

Quantitative Data Summary:

ParameterValue
3-Bromopyrazole 1.0 eq
Acrylonitrile 1.2 eq
Base Catalyst (Cs2CO3) 0.1 eq
Solvent Acetonitrile
Reaction Temperature 80 °C
Reaction Time 4-8 hours
Typical Yield 85-95%

Product Characterization

The identity and purity of the synthesized 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile can be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6 (s, 1H, pyrazole-H), ~7.5 (s, 1H, pyrazole-H), ~4.4 (t, 2H, N-CH₂), ~2.9 (t, 2H, CH₂-CN).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140 (pyrazole-C), ~130 (pyrazole-C), ~120 (pyrazole-C-Br), ~117 (CN), ~45 (N-CH₂), ~18 (CH₂-CN).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₆BrN₃ [M+H]⁺: 199.98; found: 199.98.[7]

  • IR (KBr, cm⁻¹): ~2250 (C≡N stretch), ~1550 (C=N stretch of pyrazole).

Purification and Analysis Workflow:

G cluster_analysis Analytical Characterization Crude Crude Product Purification Purification (Column Chromatography or Recrystallization) Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Purity Purity Assessment (HPLC) Pure->Purity

Caption: Workflow for the purification and analytical characterization of the final product.

Scalability Considerations

Transitioning this synthesis from a laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

  • Heat Management: The aza-Michael addition is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and control the formation of byproducts. The use of a jacketed reactor with precise temperature control is essential.

  • Reagent Addition: The controlled addition of acrylonitrile is critical to manage the exotherm. A slow, subsurface addition is recommended for large-scale batches.

  • Mixing: Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized hot spots. The choice of agitator and mixing speed should be optimized for the reactor geometry and reaction volume.

  • Safety: Given the high toxicity and flammability of acrylonitrile, all operations must be conducted in a well-ventilated area with appropriate fire suppression systems and personal protective equipment. A closed-system transfer of acrylonitrile is highly recommended.

  • Work-up and Purification: Filtration of the catalyst may become challenging on a larger scale. The use of a filter press or a centrifugal filter may be necessary. For purification, large-scale chromatography can be resource-intensive. Developing a robust crystallization or distillation procedure is often more economical for large quantities.

Conclusion

The aza-Michael addition of 3-bromopyrazole to acrylonitrile provides a direct and high-yielding route to 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a valuable intermediate in pharmaceutical synthesis. The protocol outlined in this application note is robust and scalable, with careful consideration of reaction parameters and safety precautions. The versatility of the bromo and cyano functionalities in the final product opens up numerous possibilities for the synthesis of novel and complex molecular architectures for drug discovery and development.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (2025). Benchchem.
  • 3-(3-bromo-1h-pyrazol-1-yl)propanenitrile. PubChemLite. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: Acrylonitrile. (2024). Chemos GmbH&Co.KG. Retrieved February 24, 2026, from [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry.
  • Cyanoethylation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • 3-bromo-1H-pyrazole. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. (2022). Journal of the Indian Chemical Society, 99(5), 100411.
  • Conversions after given time of the aza‐Michael addition of 1 and 2 to... (2020). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry, 7, 781.
  • Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
  • How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma. Retrieved February 24, 2026, from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).

Sources

Application

Application Notes &amp; Protocols: A Guide to Catalytic Aza-Michael Addition for Pyrazole Derivatives

Foreword: The Strategic Importance of N-Functionalized Pyrazoles The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a remarkable number of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a remarkable number of FDA-approved therapeutics.[1][2][3] From anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology such as crizotinib and ruxolitinib, the pyrazole motif is central to the bioactivity of numerous drugs.[2][3][4] The strategic functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical step in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands out as one of the most efficient and atom-economical methods for C-N bond formation.[5][6] This guide provides an in-depth exploration of catalytic strategies to facilitate this powerful transformation for pyrazole derivatives, offering researchers a toolkit of methodologies ranging from simple base catalysis to sophisticated asymmetric organocatalysis and green biocatalytic approaches.

Core Principles: The Catalytic Aza-Michael Reaction

The aza-Michael addition involves the 1,4-conjugate addition of a pyrazole's N-H bond across the double bond of a Michael acceptor (e.g., enones, enoates, nitriles). While the reaction can proceed thermally, it is often slow and requires harsh conditions. Catalysis is essential to enhance reaction rates and, crucially, to control selectivity.

A catalyst accelerates the reaction by lowering the activation energy through one of two primary modes:

  • Nucleophile Activation: Increasing the nucleophilicity of the pyrazole, typically by deprotonation with a base.

  • Electrophile Activation: Increasing the electrophilicity of the Michael acceptor, often through coordination with a Lewis acid or hydrogen-bond donation.

G cluster_0 Catalytic Cycle Pyrazole Pyrazole (R-H) Activated_Pyrazole Activated Pyrazole (e.g., Pyrazolate Anion) Pyrazole->Activated_Pyrazole Activation Catalyst Catalyst Catalyst->Activated_Pyrazole Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Activated_Pyrazole->Michael_Acceptor Nucleophilic Attack (C-N Bond Formation) Intermediate Enolate Intermediate Michael_Acceptor->Intermediate Product N-Alkylated Pyrazole Intermediate->Product Protonation Product->Catalyst Catalyst Regeneration

Figure 1: Generalized catalytic cycle for the aza-Michael addition.

Metal-Catalyzed Systems: Lewis Acid Activation

Metal salts can function as effective Lewis acid catalysts, primarily by activating the Michael acceptor. Coordination of the metal ion to the carbonyl oxygen of the acceptor polarizes the system, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack by the pyrazole.

Silver carbonate (Ag₂CO₃) has emerged as a practical and efficient catalyst for this transformation, demonstrating high regioselectivity and affording N-alkylated pyrazoles in excellent yields.[7]

G cluster_0 Silver-Catalyzed Aza-Michael Addition Ag Ag⁺ Catalyst Enone α,β-Unsaturated Carbonyl Ag->Enone Coordination Activated_Complex Activated Complex [Enone-Ag]⁺ Enone->Activated_Complex Intermediate Silver Enolate Intermediate Activated_Complex->Intermediate Pyrazole Pyrazole Pyrazole->Activated_Complex Nucleophilic Attack Product Product Intermediate->Product Protonolysis Product->Ag Catalyst Regeneration

Figure 2: Proposed mechanism for Ag₂CO₃-catalyzed aza-Michael addition.

Data Summary: Metal-Catalyzed Conditions
Catalyst (mol%)Pyrazole SubstrateMichael AcceptorSolventTemp (°C)Yield (%)Reference
Ag₂CO₃ (10)5-(indol-3-yl)-1H-pyrazoleMethyl vinyl ketoneDCE12092[7]
Ag₂CO₃ (10)1H-pyrazoleCyclohex-2-en-1-oneDCE12095[7]
CuCl (10)1H-pyrazoleAcrylonitrileToluene11085[8]
Cu(OAc)₂ (cat.)1,2-diaza-1,3-dienesTrimethylsilyl azideN/AN/AN/A[9]

DCE = 1,2-Dichloroethane

Protocol 1: Silver-Catalyzed Aza-Michael Addition of Pyrazole to an Enone

This protocol is adapted from the work of Kumar et al. on the synthesis of N-alkyl-3-(indol-3-yl)pyrazoles.[7]

Materials:

  • 5-(indol-3-yl)-1H-pyrazole (1.0 mmol, 1 equiv)

  • Methyl vinyl ketone (1.2 mmol, 1.2 equiv)

  • Silver Carbonate (Ag₂CO₃) (0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

  • Sealed reaction tube or vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried sealed reaction tube, add 5-(indol-3-yl)-1H-pyrazole (1.0 mmol), silver carbonate (0.1 mmol), and a magnetic stir bar.

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add anhydrous DCE (5 mL) followed by methyl vinyl ketone (1.2 mmol) via syringe.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for the time indicated by TLC analysis (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate (3 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated pyrazole product.

Asymmetric Organocatalysis: The Chiral Frontier

For the synthesis of chiral N-substituted pyrazoles, which are of immense interest in drug development, asymmetric organocatalysis provides a powerful solution.[10] Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or prolinols, are particularly effective.[10][11][12] These catalysts possess both a Brønsted basic site (e.g., a tertiary amine) and a Brønsted acidic/hydrogen-bond donor site (e.g., a thiourea, squaramide, or hydroxyl group).[6][11]

This dual-activation manifold allows the catalyst to simultaneously deprotonate the pyrazole (increasing its nucleophilicity) and activate the enone via hydrogen bonding (increasing its electrophilicity and fixing its orientation in a chiral pocket).[6]

G cluster_0 Bifunctional Organocatalysis Catalyst Chiral Bifunctional Catalyst (e.g., Cinchona-Thiourea) Ternary_Complex Organized Ternary Complex {Catalyst-Pyrazole-Enone} Catalyst->Ternary_Complex Pyrazole Pyrazole Pyrazole->Ternary_Complex H-Bonding (Deprotonation) Enone Enone Enone->Ternary_Complex H-Bonding (Activation) Transition_State Stereo-determining Transition State Ternary_Complex->Transition_State Intramolecular C-N Bond Formation Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Product Chiral Product Product_Complex->Product

Figure 3: Dual activation model in asymmetric organocatalysis.

Data Summary: Asymmetric Organocatalytic Conditions
Catalyst (mol%)Pyrazole SubstrateMichael AcceptorSolventTemp (°C)Yield (%)ee (%)Reference
Cinchona-Squaramide (2)2-TosylaminoenonesUnsaturated PyrazolonesToluene30up to 99up to 91[11]
Diarylprolinol Silyl Ether (20)4-Bromopyrazole(E)-3-cyclopentylacrylaldehydeToluene258595[10]
Cinchona Phase-Transfer (10)1H-pyrazoleChalconeTHF-209994[12]
Sc(OTf)₃/Ligand (10)4-Nitropyrazoleα-Substituted Vinyl KetoneCHCl₃309993[13]

ee = enantiomeric excess; THF = Tetrahydrofuran

Protocol 2: Asymmetric Aza-Michael Addition using a Cinchona-Based Catalyst

This protocol is a representative procedure based on phase-transfer-catalyzed methods.[12]

Materials:

  • 1H-Pyrazole (1.0 mmol, 1 equiv)

  • Chalcone (α,β-unsaturated ketone) (1.2 mmol, 1.2 equiv)

  • Cinchona-derived phase-transfer catalyst (e.g., a quaternary ammonium salt) (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃), solid (2.0 mmol, 2 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the cinchona-derived catalyst (0.1 mmol), 1H-pyrazole (1.0 mmol), and solid potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL). Cool the resulting suspension to the specified temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Substrate Addition: In a separate flask, dissolve the chalcone (1.2 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C until TLC analysis indicates full consumption of the starting pyrazole.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

Base and Biocatalytic Systems: Simplicity and Sustainability

A. Inorganic Base Catalysis

For applications where chirality is not required, simple inorganic bases offer a cost-effective and straightforward method. Cesium carbonate (Cs₂CO₃) has proven highly efficient for the aza-Michael addition of azoles to α,β-unsaturated malonates.[14] The mechanism relies on the deprotonation of the pyrazole N-H by the base to form a pyrazolate anion, a significantly more potent nucleophile, which then readily attacks the Michael acceptor.[14]

G cluster_0 Base-Catalyzed Aza-Michael Addition Base Base (e.g., Cs₂CO₃) Pyrazolate Pyrazolate Anion (Activated Nucleophile) Base->Pyrazolate Pyrazole Pyrazole Pyrazole->Pyrazolate Deprotonation Michael_Acceptor Michael Acceptor Pyrazolate->Michael_Acceptor Nucleophilic Attack Intermediate Enolate Intermediate Michael_Acceptor->Intermediate Product Product Intermediate->Product Protonation Proton_Source Proton Source (e.g., H-Base⁺) Proton_Source->Product

Figure 4: Mechanism of base-catalyzed pyrazole addition.

Protocol 3: Cs₂CO₃-Catalyzed Addition to an Unsaturated Malonate

This protocol is adapted from the work of Li et al.[14]

Materials:

  • 1H-Pyrazole (0.50 mmol, 1 equiv)

  • Dimethyl 2-benzylidenemalonate (0.75 mmol, 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (0.05 mmol, 10 mol%)

  • Tetrahydrofuran (THF) (0.5 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a vial, combine 1H-pyrazole (0.50 mmol), dimethyl 2-benzylidenemalonate (0.75 mmol), and cesium carbonate (0.05 mmol).

  • Reaction: Add THF (0.5 mL) and stir the mixture at 25 °C for 24 hours or until the reaction is complete by TLC.

  • Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted pyrazole derivative. This method has been successfully scaled to the gram level.[14]

B. Biocatalysis: A Green Chemistry Approach

Biocatalysis represents a sustainable and highly selective alternative. Immobilized enzymes, such as Lipozyme® TL IM, have been successfully used in combination with a mild base (K₂CO₃) to catalyze the aza-Michael addition of pyrazoles.[8] This approach offers mild reaction conditions, often at room temperature, and is particularly well-suited for continuous flow manufacturing, which can significantly improve space-time yields and facilitate process scaling.[8]

G cluster_0 Biocatalytic Workflow Reagents Pyrazole + Michael Acceptor in Solvent Reactor Continuous Flow Microreactor Reagents->Reactor Catalyst_Mix Lipozyme® TL IM / K₂CO₃ Mixed Catalyst Catalyst_Mix->Reactor Packed Bed Product_Stream Product Stream Reactor->Product_Stream Optimized Residence Time Purification Downstream Purification Product_Stream->Purification Final_Product Pure N-Alkylated Pyrazole Purification->Final_Product

Figure 5: Workflow for continuous flow biocatalytic aza-Michael addition.

Troubleshooting and Key Considerations

  • Regioselectivity: With unsymmetrically substituted pyrazoles (e.g., 3-methyl-1H-pyrazole), a mixture of N1 and N2 alkylated isomers can be formed. The choice of catalyst and conditions can influence the regioisomeric ratio, with sterically demanding catalysts often favoring the less hindered nitrogen.[12]

  • Substrate Scope: The electronic nature of both the pyrazole and the Michael acceptor affects reactivity. Electron-withdrawing groups on the pyrazole can decrease its nucleophilicity, potentially requiring stronger bases or more active catalysts.[14] Conversely, highly electron-deficient Michael acceptors are more reactive.

  • Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Aprotic solvents like THF, Toluene, and DCE are commonly used. For phase-transfer catalysis, a biphasic system or a solvent that can dissolve the ionic catalyst is necessary.

  • Catalyst Loading: While lower catalyst loadings are desirable, reducing it too much can lead to impractically long reaction times or incomplete conversion. Optimization is key for each specific substrate combination.

Conclusion

The catalytic aza-Michael addition is an indispensable tool for the synthesis of N-functionalized pyrazole derivatives. The choice of catalyst dictates the scope, efficiency, and stereochemical outcome of the reaction. For rapid and cost-effective synthesis of achiral derivatives, metal or simple base catalysis offers robust solutions. For the production of high-value, enantiomerically enriched compounds critical to drug development, asymmetric organocatalysis provides unparalleled control. Finally, emerging biocatalytic methods, especially when integrated with continuous flow technology, pave the way for more sustainable and scalable manufacturing processes. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement these powerful catalytic systems.

References

  • Patil, S. A., Patil, R., & Pfeffer, F. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure. [Link]

  • Pasha, F. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Expert Opinion on Drug Discovery. [Link]

  • Li, Y., Zhang, Y., & Chen, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Kamal, A., & Ali, M. (Year). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Journal Name. [Link]

  • Wang, J., Li, T., & Chen, Y. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. Organic & Biomolecular Chemistry. [Link]

  • Yao, S., & Zhu, J. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. The Journal of Organic Chemistry. [Link]

  • Enders, D., & Wang, C. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions. . [Link]

  • Li, J., Wang, Q., & Zhang, J. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. [Link]

  • Kumar, A., & Sharma, V. (2021). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. Molecules. [Link]

  • Du, L.-H., Yan, B.-L., Xue, M.-M., Wang, L., & Luo, X.-P. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances. [Link]

  • Du, L.-H., Yan, B.-L., Xue, M.-M., Wang, L., & Luo, X.-P. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances. [Link]

  • Reddy, R. P., & Kumar, K. S. (2025). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. Synlett. [Link]

  • ResearchGate. (n.d.). Ag2CO3 catalyzed aza‐Michael addition of pyrazoles to α, β‐unsaturated carbonyl compounds. ResearchGate. [Link]

  • Wang, Y., & Lu, Y. (Year). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. [Link]

  • Lautens, M., & Loh, C. C. J. (2015). Asymmetric Scandium-Catalyzed Aza-Michael Reaction of Pyrazoles. Synfacts. [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric aza‐Michael addition of enal with 4‐nitro‐pyrazole. ResearchGate. [Link]

  • Champagne, P. A., & Sordo, J. A. (Year). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. Journal Name. [Link]

  • Scilit. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N- alkylated pyrazole derivatives. Scilit. [Link]

  • Reddy, C. R., & Rao, K. S. (2010). Copper(II)/Copper(I)-Catalyzed Aza-Michael Addition/Click Reaction of in Situ Generated α-Azidohydrazones: Synthesis of Novel Pyrazolone−Triazole Framework. Organic Letters. [Link]

  • ResearchGate. (n.d.). Scope of the aza-Michael addition of in situ generated 1 d to enones. ResearchGate. [Link]

  • Acevedo, O. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. [Link]

  • Kumar, D., & Sharma, A. (Year). Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. . [Link]

  • Wang, R., & Li, J. (2020). Organocatalytic Enantioselective Michael Addition between 3-(3-hydroxy-1H-pyrazol-1-yl)Oxindole and β-Nitrostyrene for the Preparation of Chiral Disubstituted Oxindoles. The Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes and Protocols: N-Alkylation of 3-Bromopyrazole with 2-Propenenitrile

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery Abstract This document provides a detailed protocol for the N-alkylation of 3-bromopyrazole with 2-propenenitrile, a key transformation in t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

This document provides a detailed protocol for the N-alkylation of 3-bromopyrazole with 2-propenenitrile, a key transformation in the synthesis of various pharmaceutically relevant compounds. The procedure described herein is an aza-Michael addition, a reliable and efficient method for the formation of C-N bonds. This guide will delve into the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into product purification and characterization. Additionally, a troubleshooting guide and comprehensive safety precautions are included to ensure a successful and safe execution of this synthesis.

Introduction

N-alkylated pyrazoles are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to their diverse biological activities. The introduction of an alkyl chain at the N1 position of the pyrazole ring can significantly modulate the compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.

The reaction between 3-bromopyrazole and 2-propenenitrile (acrylonitrile) proceeds via an aza-Michael addition. This reaction involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic β-carbon of the acrylonitrile.[1] The choice of a basic catalyst is crucial for deprotonating the pyrazole, thereby increasing its nucleophilicity and facilitating the reaction.[2] This application note will detail a robust procedure utilizing a suitable base to achieve a high yield of the desired N-alkylated product, 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

Reaction Mechanism and Workflow

The N-alkylation of 3-bromopyrazole with acrylonitrile is a classic example of an aza-Michael addition. The reaction is typically base-catalyzed, where the base deprotonates the pyrazole ring at the N1 position to generate a nucleophilic pyrazolate anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is subsequently protonated, often by the solvent or trace amounts of water, to yield the final N-cyanoethylated product.

aza_michael_addition cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Bromopyrazole 3-Bromopyrazole Deprotonation Deprotonation 3-Bromopyrazole->Deprotonation Input Acrylonitrile Acrylonitrile Nucleophilic Attack Nucleophilic Attack Acrylonitrile->Nucleophilic Attack Electrophile Base Base Base->Deprotonation Catalyst Deprotonation->Nucleophilic Attack Pyrazolate Anion Protonation Protonation Nucleophilic Attack->Protonation Intermediate Quenching Quenching Protonation->Quenching Crude Product Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile Purification->3-(3-bromo-1H-pyrazol-1-yl)propanenitrile Characterization Characterization 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile->Characterization

Caption: Workflow for the N-alkylation of 3-bromopyrazole.

Materials and Equipment

Reagents Grade Supplier
3-Bromopyrazole≥97%Commercially Available
2-Propenenitrile (Acrylonitrile)≥99%, stabilizedCommercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated Aqueous NaCl)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Flash chromatography system
Thin-layer chromatography (TLC) plates (silica gel)
UV lamp for TLC visualization
NMR Spectrometer
Mass Spectrometer

Experimental Protocol

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromopyrazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the 3-bromopyrazole.

  • Add cesium carbonate (Cs₂CO₃) (0.1 eq) to the solution.[2]

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add 2-propenenitrile (acrylonitrile) (1.5 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 66 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Reaction Work-up:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane.[3]

  • Alternatively, recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate, can be employed for purification.[4]

Characterization of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the two methylene groups of the cyanoethyl chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₆H₆BrN₃).

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of pyrazole.Ensure the use of a sufficiently strong and dry base. Consider increasing the amount of base.
Low reaction temperature.Ensure the reaction is maintained at the optimal reflux temperature.
Formation of side products Polymerization of acrylonitrile.Add acrylonitrile slowly to the reaction mixture. Ensure the reaction is not overheated.
Reaction with residual water.Use anhydrous solvents and reagents.
Difficult purification Co-elution of starting material and product.Optimize the eluent system for flash chromatography. Consider deactivating the silica gel with triethylamine for basic compounds.[4]

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling chemicals.[5][6]

Chemical Handling:

  • 3-Bromopyrazole: Causes skin and serious eye irritation.[5] Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust.

  • 2-Propenenitrile (Acrylonitrile): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is a suspected carcinogen. Handle only in a fume hood with extreme caution. Keep away from heat, sparks, and open flames.[8]

  • Cesium Carbonate: May cause respiratory irritation. Handle with care to avoid dust generation.

  • Solvents (THF, Ethyl Acetate, Hexane): Flammable liquids. Handle in a well-ventilated area and away from ignition sources.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • RWTH Publications. (2017, March 22).
  • Thermo Fisher Scientific. (2025, December 22).
  • TCI Chemicals. (2024, December 19).
  • RSC Publishing. (n.d.).
  • SciSpace. (n.d.). Studies on Pyrazolones. IX.
  • PMC. (2026, January 14).
  • BenchChem. (2025).
  • ChemicalBook. (2026, January 13). 3-BROMO-1H-PYRAZOLE | 14521-80-3.
  • ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole.
  • PubChem. (n.d.). 3-bromo-1H-pyrazole.
  • Google Patents. (n.d.).
  • ResearchGate. (2020, May). Conversions after given time of the aza‐Michael addition of 1 and 2 to...
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • MDPI. (2022, May 24).
  • AK Scientific, Inc. (n.d.). 5-Bromo-3-phenyl-1-(o-tolyl)
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole.
  • International Labour Organization. (n.d.). ICSC 0092 - ACRYLONITRILE.
  • Arabian Journal of Chemistry. (2020, August 1).
  • Semantic Scholar. (2024, May 18).
  • PMC. (2021, July 1).
  • ResearchGate. (2019, June 12).

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Technical Notes & Optimization

Troubleshooting

Separating 3-bromo and 5-bromo pyrazole isomers via chromatography

Topic: Separation of 3-bromo and 5-bromo Pyrazole Isomers Ticket ID: PYR-ISO-SEP-001 Status: Resolved / Guide Available Core Directive: The "Tautomer Trap" READ THIS FIRST: Before attempting any chromatography, you must...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 3-bromo and 5-bromo Pyrazole Isomers Ticket ID: PYR-ISO-SEP-001 Status: Resolved / Guide Available

Core Directive: The "Tautomer Trap"

READ THIS FIRST: Before attempting any chromatography, you must determine if your pyrazole is N-substituted or N-unsubstituted.

The Critical Distinction
  • Scenario A: N-Unsubstituted (

    
    ) 
    
    • Status: Inseparable in solution.

    • Reason: 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole are tautomers .[1] In solution, the proton on the nitrogen rapidly hops between N1 and N2. They exist in dynamic equilibrium. You will see a single, averaged peak on HPLC (or a broadened peak depending on the exchange rate/temperature).

    • Action: Do not attempt to separate these. You must lock the tautomer by alkylating the nitrogen (see Scenario B) or crystallize them (solid state only).

  • Scenario B: N-Substituted (

    
    ) 
    
    • Status: Separable Regioisomers.

    • Reason: Once the N1 position is blocked (e.g., with a Methyl, Benzyl, or THP group), the structure is fixed. You now have distinct molecules: 1-alkyl-3-bromopyrazole and 1-alkyl-5-bromopyrazole . These have different physical properties (dipole moments) and can be separated.

Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct separation method.

PyrazoleSeparation Start Start: Pyrazole Mixture CheckN Is Nitrogen (N1) Substituted? Start->CheckN NoSub No (N-H present) CheckN->NoSub R = H YesSub Yes (N-Me, N-Bn, etc.) CheckN->YesSub R = Alkyl/Aryl Tautomer STOP: Tautomeric Equilibrium. Cannot separate by HPLC. Derivatize first. NoSub->Tautomer SelectMode Select Chromatography Mode YesSub->SelectMode NP Normal Phase (Silica) *Best for Prep/Flash* SelectMode->NP High Scale (>100mg) RP Reverse Phase (C18) *Best for Analytical* SelectMode->RP Analytical / Trace MechanismNP Separation Basis: Dipole Moment Differences (1,5-isomer usually elutes first) NP->MechanismNP MechanismRP Separation Basis: Hydrophobicity & pKa (Requires basic pH buffer) RP->MechanismRP

Figure 1: Decision tree for pyrazole isomer separation. Note the critical stop point for unsubstituted tautomers.

Separation Protocols (For N-Substituted Isomers)

Method A: Normal Phase Chromatography (Recommended for Purification)

Normal phase (Silica Gel) is often superior for separating pyrazole regioisomers because the difference in dipole moments is more pronounced in non-polar solvents.

  • Mechanism: The 1,3-isomer typically has a higher dipole moment (more polar) than the 1,5-isomer due to the vector addition of the lone pair and the C-Br bond.

  • Elution Order (Typical):

    • 1-alkyl-5-bromopyrazole (Less Polar

      
       Elutes First)
      
    • 1-alkyl-3-bromopyrazole (More Polar

      
       Elutes Second)
      

Protocol:

Parameter Setting / Material
Stationary Phase Silica Gel (40-63 µm for Flash, 5 µm for HPLC)
Mobile Phase A Hexane or Heptane
Mobile Phase B Ethyl Acetate (EtOAc)

| Gradient | 0%


 30% B over 20 CV (Column Volumes) |
| Modifier (Critical)  | 0.1% Triethylamine (TEA) .[2] Pyrazoles are basic; without TEA, they will streak/tail on acidic silanols. |
| Detection  | UV 254 nm |
Method B: Reverse Phase HPLC (Analytical/High Precision)

If Normal Phase fails or for LC-MS applications, use Reverse Phase.

  • Challenge: The hydrophobicity difference between 3-bromo and 5-bromo is small.

  • Solution: Use pH control to suppress ionization and maximize hydrophobic interaction differences.

Protocol:

Parameter Setting / Material
Column C18 (End-capped) or Phenyl-Hexyl (Superior selectivity for aromatics)
Mobile Phase A Water + 10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile (MeCN)

| Gradient | 5%


 60% B over 15 min |
| Why High pH?  | Pyrazoles are weak bases. At low pH (formic acid), they are protonated (

) and elute too fast with poor separation. At pH 10, they are neutral (

), increasing retention and resolution. |

Troubleshooting & FAQs

Q1: I am injecting 3-bromopyrazole (unsubstituted), but I see one broad blob. Why?

A: You are seeing the tautomeric average. As the molecule travels through the column, the proton shifts between N1 and N2 faster than the separation timescale.

  • Fix: If you need to separate them, you cannot do it in this form. You must alkylate (protect) the nitrogen first. If you are studying the pure tautomer, you must work in the solid state (crystallography) or at extremely low temperatures (NMR in cryo-solvents).

Q2: My peaks are tailing badly on Silica.

A: This is "Silanol Drag." The basic nitrogen of the pyrazole is hydrogen-bonding with the acidic protons of the silica silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to your mobile phase throughout the run.

Q3: How do I definitively identify which peak is which?

A: Retention time is not absolute proof.[3] You must use 1D NOE (Nuclear Overhauser Effect) NMR .

  • 1-methyl-5-bromo: The Methyl group is adjacent to the Bromine. There is NO proton on C5. You will see NOE enhancement between the N-Methyl and the C4-Proton (weak) or no strong neighbor.

  • 1-methyl-3-bromo: The Methyl group is adjacent to the C5-Proton. You will see a strong NOE enhancement between the N-Methyl protons and the C5-Proton.

Q4: Which column is best for difficult regioisomers?

A: If C18 fails, switch to a Phenyl-Hexyl or Biphenyl column. The


 interactions between the stationary phase and the pyrazole ring are sensitive to the electron density changes caused by the position of the Bromine atom, often providing separation where C18 fails.

Separation Mechanism Visualization

The following diagram explains why the isomers separate on Silica (Normal Phase).

DipoleSeparation cluster_0 1-alkyl-5-bromo (Elutes First) cluster_1 1-alkyl-3-bromo (Elutes Second) Struct5 Structure: Br is adjacent to N-R (Steric Crowding) Dipole5 Dipole Vector: Vectors partially cancel LOWER Net Polarity Struct5->Dipole5 Result5 Interaction with Silica: WEAKER Dipole5->Result5 Struct3 Structure: Br is distant from N-R (Open Flank) Dipole3 Dipole Vector: Vectors additive HIGHER Net Polarity Struct3->Dipole3 Result3 Interaction with Silica: STRONGER Dipole3->Result3

Figure 2: Mechanistic basis for separation on Normal Phase Silica. The 1,3-isomer is generally more polar and retains longer.

References

  • BenchChem. (2025).[3] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14948637, 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [4]

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Retrieved from

  • Sielc Technologies. (2024). Separation of Pyrazole derivatives on Newcrom R1 HPLC column. Retrieved from

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Optimization

Minimizing bis-alkylation side products in pyrazole Michael addition

A Guide to Minimizing Bis-Alkylation Side Products for Researchers and Drug Development Professionals Welcome to the technical support center for pyrazole chemistry. As Senior Application Scientists, we understand the ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Bis-Alkylation Side Products for Researchers and Drug Development Professionals

Welcome to the technical support center for pyrazole chemistry. As Senior Application Scientists, we understand the challenges researchers face in synthetic organic chemistry. The aza-Michael addition of pyrazoles to α,β-unsaturated compounds is a cornerstone reaction for creating N-alkylated pyrazole derivatives, many of which are crucial scaffolds in pharmaceuticals.[1] However, a frequent and frustrating side reaction is bis-alkylation, leading to reduced yields of the desired mono-alkylated product and complex purification challenges.

This guide provides in-depth troubleshooting strategies, explains the causality behind experimental choices, and offers a validated protocol to help you control selectivity and minimize the formation of bis-alkylation products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is the bis-alkylation side product in a pyrazole Michael addition?

In the context of a pyrazole Michael addition, the desired product is typically the mono-alkylated pyrazole, where the Michael acceptor has added to only one of the two nitrogen atoms (N1 or N2) of the pyrazole ring. The bis-alkylation side product is formed when a second molecule of the Michael acceptor reacts with the remaining nitrogen atom of the already mono-alkylated product. This results in a pyrazolium salt, a positively charged species with alkyl groups on both nitrogen atoms.

Q2: Why is controlling bis-alkylation so important?

Controlling bis-alkylation is critical for two primary reasons:

  • Yield Maximization: Formation of the bis-adduct consumes both your starting material and the desired mono-alkylated product, directly reducing the maximum achievable yield of your target molecule.

  • Purification Efficiency: The bis-alkylated product, being a salt, has vastly different polarity and solubility compared to the neutral mono-alkylated product. While this can sometimes aid in separation, it often complicates the workup and purification process, requiring specialized chromatographic techniques or extractions that can lead to product loss.

Q3: What are the primary factors that influence the formation of the bis-alkylation product?

The ratio of mono- to bis-alkylation is a delicate balance controlled by several key experimental parameters. The most influential factors include:

  • Stoichiometry and Order of Addition: The relative amounts of pyrazole, Michael acceptor, and base.

  • Reaction Conditions: Primarily temperature and reaction time.

  • Choice of Base: The strength and steric bulk of the base used for deprotonation.

  • Solvent System: The polarity and nature of the solvent.

  • Steric and Electronic Effects: The substituents on both the pyrazole ring and the Michael acceptor.[1]

Troubleshooting Guide: Suppressing Bis-Alkylation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Issue 1: My reaction is producing a significant amount of the bis-alkylated product. Where should I start troubleshooting?

Answer: The first and most critical parameters to examine are stoichiometry and the order of reagent addition. The bis-alkylation reaction can only occur after the mono-alkylated product has formed. If the local concentration of the activated Michael acceptor is high, it will react with both the initial pyrazole anion and the newly formed, often still reactive, mono-alkylated product.

Core Strategy: Control the Michael Acceptor Concentration.

  • Slow Addition: Instead of adding all reagents at once, add the Michael acceptor slowly and dropwise to the mixture of the pyrazole and the base.[2] This strategy maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant pyrazole anion rather than the less concentrated mono-adduct.[2]

  • Adjust Stoichiometry: While a slight excess of the Michael acceptor might seem to drive the reaction to completion, it can also increase the rate of the second addition. Start with a 1:1 or 1:1.05 ratio of pyrazole to Michael acceptor. If bis-alkylation persists, consider using the Michael acceptor as the limiting reagent, accepting a slightly lower conversion for a much cleaner reaction profile.

Issue 2: I've adjusted my stoichiometry, but bis-alkylation is still a problem. How does my choice of base impact this?

Answer: The base is not just a spectator; its nature plays a pivotal role in determining the reaction's selectivity. A base that is too strong or too small can lead to an equilibrium that favors the formation of the bis-adduct.

Core Strategy: Select a Base with Appropriate Strength and Steric Hindrance.

  • Mild Bases are Preferred: Strong bases like sodium hydride (NaH) can sometimes be effective for achieving regioselectivity in certain cases but can also promote unwanted side reactions.[3][4] Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices.[1][5] They are typically strong enough to deprotonate the pyrazole but not so reactive as to accelerate the second addition indiscriminately.

  • Consider Steric Bulk: A bulky base, such as Hünig's base (DIPEA), can sometimes improve selectivity.[6] Its size can create a sterically hindered environment around the pyrazole anion, potentially modulating its reactivity and disfavoring the second, more crowded alkylation step.

Issue 3: Can changing the solvent help me favor the mono-alkylated product?

Answer: Absolutely. The solvent influences the solubility of your reagents, the stability of intermediates, and the overall reaction rate, all of which can be leveraged to control selectivity.

Core Strategy: Optimize the Solvent System.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are common and effective starting points, as they often favor the formation of a single regioisomer and can provide good reaction rates.[4] DMSO, in particular, has been shown to be highly effective for N1-alkylation when paired with K₂CO₃.[7][8]

  • Temperature Control: In general, lower reaction temperatures favor kinetic control over thermodynamic control. Bis-alkylation often has a higher activation energy than the initial mono-alkylation. Therefore, running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow down the rate of the second addition relative to the first, leading to a cleaner product profile.[9][10]

Issue 4: My pyrazole and/or Michael acceptor are heavily substituted. How do sterics and electronics play a role?

Answer: The intrinsic properties of your substrates are a dominant factor. Both steric hindrance and the electronic nature of substituents will dictate the reactivity of the nucleophile (pyrazole) and the electrophile (Michael acceptor).[11]

Core Strategy: Analyze Your Substrates.

  • Steric Hindrance on the Pyrazole: Bulky substituents at the C3 or C5 positions of the pyrazole ring will sterically shield the adjacent nitrogen atom.[4][11] Alkylation will almost always favor the less sterically hindered nitrogen, and this same hindrance will make the second alkylation step significantly more difficult. If you are synthesizing the pyrazole from scratch, installing a bulky, removable directing group can be a powerful strategy.[7]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring increase its acidity (making deprotonation easier) and can enhance its reactivity as a nucleophile.[1] Conversely, electron-donating groups may decrease reactivity.[1]

  • Steric Hindrance on the Michael Acceptor: A bulky Michael acceptor will react more slowly and may show greater selectivity. The steric congestion of the transition state for the second addition will be much higher than for the first, disfavoring the side reaction.[5][12]

Summary of Key Parameters
ParameterRecommendation for Minimizing Bis-AlkylationRationale
Stoichiometry Use a 1:1 to 1:1.05 ratio of Pyrazole:Acceptor.Excess acceptor directly promotes the second addition.
Order of Addition Add Michael acceptor slowly to the pyrazole/base mixture.[2]Maintains a low concentration of the electrophile, favoring reaction with the more abundant pyrazole anion.
Temperature Lower the reaction temperature (e.g., 0 °C to RT).The second alkylation step often has a higher activation energy and is slowed down more significantly at lower temperatures.[10]
Base Selection Use a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4][5]Sufficiently basic for the first deprotonation without aggressively promoting the second addition.
Solvent Choice Start with polar aprotic solvents (e.g., DMSO, DMF).[4][6]These solvents effectively solvate the pyrazole anion and often provide good selectivity and reaction rates.
Substrate Sterics Utilize substrates with steric bulk on the pyrazole (C3/C5) or the acceptor.[5][11]Steric hindrance significantly disfavors the formation of the more crowded bis-alkylated transition state.
Troubleshooting Flowchart

Below is a decision-making workflow to guide your optimization process when encountering high levels of bis-alkylation.

G start High Bis-Alkylation Observed strategy1 Strategy 1: Control Stoichiometry & Addition start->strategy1 First approach action1a Add Michael Acceptor dropwise strategy1->action1a strategy2 Strategy 2: Modify Reaction Conditions action2a Lower Reaction Temperature (e.g., to 0 °C or RT) strategy2->action2a strategy3 Strategy 3: Change Base or Solvent action3a Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) strategy3->action3a strategy4 Strategy 4: Analyze Substrate Sterics action4a Is pyrazole substituted at C3/C5? strategy4->action4a action1b Use 1:1 Stoichiometry (Pyrazole:Acceptor) action1a->action1b result_good Problem Solved action1b->result_good result_bad Issue Persists action1b->result_bad If still high action2b Monitor reaction closely by TLC/LC-MS and stop when mono-adduct is maximized action2a->action2b action2b->result_good result_bad2 Issue Persists action2b->result_bad2 If still high action3b Screen polar aprotic solvents (DMSO, DMF, MeCN) action3a->action3b action3b->result_good result_bad3 Issue Persists action3b->result_bad3 If still high action4b Is Michael acceptor sterically hindered? action4a->action4b Yes/No action4b->result_good If sterics are favorable result_bad->strategy2 result_bad2->strategy3 result_bad3->strategy4

Caption: Troubleshooting workflow for minimizing bis-alkylation.

Generalized Experimental Protocol for Selective Mono-Alkylation

This protocol provides a robust starting point for the aza-Michael addition of a generic pyrazole to an α,β-unsaturated ester, incorporating best practices to minimize bis-alkylation.

Materials:

  • 1H-Pyrazole (1.0 equiv)

  • α,β-Unsaturated Ester (e.g., Ethyl Acrylate) (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (to make a 0.2 M solution)

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-pyrazole (1.0 equiv) and anhydrous potassium carbonate (1.2 equiv).

    • Expert Insight: Ensuring anhydrous conditions is crucial as water can interfere with the base and affect reactivity.

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a final concentration of approximately 0.2 M with respect to the pyrazole.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes. This allows for the partial deprotonation of the pyrazole to form the reactive pyrazole anion.

  • Slow Addition of Michael Acceptor: Using a syringe pump for best results, add the α,β-unsaturated ester (1.05 equiv) dropwise to the stirring suspension over a period of 30-60 minutes.

    • Causality: This is the most critical step for minimizing bis-alkylation. Slow addition keeps the concentration of the electrophile low, maximizing the probability of it reacting with the more abundant pyrazole anion instead of the mono-alkylated product.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting pyrazole and the appearance of the mono-alkylated product.

    • Self-Validation: The goal is to stop the reaction once the consumption of the starting material plateaus, before significant amounts of the bis-alkylated product begin to form. Over-extending the reaction time can lead to the thermodynamic bis-alkylation product.

  • Reaction Quench: Once the reaction is deemed complete, carefully pour the mixture into a separatory funnel containing cold water (approx. 10x the volume of DMSO).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Note: The bis-alkylated product, being a salt, will preferentially remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash with brine (2 x 25 mL) to remove residual DMSO and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the pure mono-alkylated pyrazole derivative.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Technical Support Center: Optimizing N-Alkyl
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.
  • Switching pyrazole N-alkylation regioselectivity.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.
  • Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole deriv
  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Optimization of the reaction conditions for the Michael addition of...
  • What factors to control or omit to avoid or slow down Michael addition reactions?
  • Minimizing side product formation during Michael addition reactions for pyrroline synthesis. Benchchem.

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Troubleshooting

Technical Support Center: Controlling N1 vs. N2 Alkylation Ratios in 3-Substituted Pyrazoles

Welcome to the technical support center for navigating the complexities of 3-substituted pyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to achi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 3-substituted pyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high regioselectivity in their synthetic routes. Pyrazole derivatives are a cornerstone in medicinal chemistry, and the ability to selectively functionalize the N1 or N2 position is critical for modulating their pharmacological properties.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating 3-substituted pyrazoles?

A1: The main hurdle in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity.[5] Alkylation can occur at either the N1 or N2 nitrogen, often leading to a mixture of regioisomers that can be challenging and costly to separate.[5] Achieving a high yield of the desired isomer is another common difficulty, which can be influenced by factors such as suboptimal reaction conditions, side reactions, or the inherent reactivity of the starting materials.[5]

Q2: What key factors determine the N1 vs. N2 alkylation ratio?

A2: The regioselectivity of pyrazole alkylation is a nuanced interplay of several factors:

  • Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom.[5][6][7] A bulky substituent at the 3-position of the pyrazole or a large alkylating agent will typically direct the incoming group to the more accessible N1 position.[5][8]

  • Electronic Effects: The electronic nature of the substituent at the 3-position can influence the nucleophilicity of the adjacent nitrogen atoms.[5][9][10] Electron-withdrawing groups can decrease the nucleophilicity of the N2 nitrogen, thus favoring N1 alkylation.

  • Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[5] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[5]

  • Base and Catalyst System: The choice of base is paramount. For instance, potassium carbonate (K₂CO₃) in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[5][6][11] Conversely, the use of magnesium-based catalysts like MgBr₂ has been reported to favor N2-alkylation.[5] In certain scenarios, a strong base like sodium hydride (NaH) can also be employed to achieve high selectivity.[5][9]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.[12][13] Lower temperatures may increase the selectivity by favoring the kinetically preferred product.[5]

Q3: Are there any "go-to" starting conditions for a standard base-mediated pyrazole N-alkylation?

A3: A reliable set of starting conditions for a base-mediated N-alkylation of a 3-substituted pyrazole would be:

  • Reactants: Pyrazole (1.0 eq), alkylating agent (1.1 eq), and base (1.2 - 2.0 eq).

  • Base: Potassium carbonate (K₂CO₃) is a good initial choice due to its moderate strength and ease of handling.[5]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5]

  • Temperature: Start at room temperature and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.[5]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of N1 and N2 isomers, and the ratio is not favorable.

Q: I've run my alkylation and ended up with a difficult-to-separate mixture of N1 and N2 products. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. Here’s a systematic approach to troubleshoot and optimize your reaction:

Decision Tree for Improving Regioselectivity

A logical workflow for troubleshooting poor regioselectivity.

In-depth Strategies:

  • Leverage Steric Hindrance: If your target is the N1 isomer, using a bulkier alkylating agent can effectively block the more hindered N2 position.[5][8] For example, switching from methyl iodide to benzyl bromide can significantly increase the N1:N2 ratio.[8]

  • Solvent Optimization: The solvent can have a profound impact on the reaction outcome. Polar aprotic solvents like DMF and DMSO are excellent starting points as they can favor the formation of a single regioisomer.[5] For particularly stubborn cases, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been reported to dramatically enhance regioselectivity.[5]

  • Strategic Base/Catalyst Selection:

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is a highly effective and widely used method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[5][6][11]

    • For N2-Alkylation: While less common, certain catalytic systems can promote N2-alkylation. The use of a magnesium-based catalyst, such as MgBr₂, has been shown to favor the formation of the N2-alkylated product.[5]

  • Temperature Control for Kinetic vs. Thermodynamic Products: Alkylation reactions can be under either kinetic or thermodynamic control.[12][13][14][15] The kinetically favored product is formed faster (lower activation energy), while the thermodynamically favored product is more stable (lower in energy). By lowering the reaction temperature, you can often favor the kinetic product, which may be the desired regioisomer. Conversely, higher temperatures and longer reaction times can favor the thermodynamic product.[12][13]

Table 1: Influence of Reaction Conditions on N1:N2 Ratios for 3-Phenylpyrazole Alkylation with Benzyl Bromide

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1K₂CO₃DMF2510:1
2NaHTHF0 to 25>20:1
3Cs₂CO₃CH₃CN808:1
4MgBr₂CH₂Cl₂251:5

Note: These are representative data compiled from literature and should be used as a guide for optimization.

Issue 2: My reaction yield is very low or I'm not getting any product at all.

Q: I'm struggling with poor to no yield of my desired N-alkylated pyrazole. What are the likely causes and how can I fix this?

A: Low or nonexistent product yield can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.

Troubleshooting Workflow for Low Yield

A systematic approach to troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.[5]

    • Strength: Ensure your base is strong enough for the deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] For less reactive alkylating agents, a stronger base like NaH may be necessary.[5]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.

    • Stoichiometry: A slight excess of the base (1.2-1.5 equivalents) is often beneficial.[5]

  • Assess Solubility: Poor solubility of the pyrazole or the base can significantly hinder the reaction.

    • Ensure that your pyrazole starting material and the base are soluble in the chosen solvent at the reaction temperature.

    • If solubility is an issue, consider switching to a more polar aprotic solvent like DMSO.

  • Check the Reactivity of Your Alkylating Agent:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride with a low yield, consider switching to the corresponding bromide or iodide.[5]

    • Purity and Stability: Ensure that your alkylating agent is pure and has not decomposed during storage.

  • Optimize the Reaction Temperature:

    • Many alkylations proceed well at room temperature. However, if the reaction is slow, gently heating the reaction mixture can increase the rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Consider Alternative Alkylation Methods:

    • Phase Transfer Catalysis: This method can be effective for alkylating heterocycles and may offer improved yields and simpler work-up procedures.[5][6]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and in some cases improve yields.[5]

    • Acid-Catalyzed Alkylation: For certain substrates, acid-catalyzed methods using trichloroacetimidates as electrophiles can be a viable alternative to base-mediated alkylations.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N1-Alkylation of 3-Substituted Pyrazoles

This protocol is a good starting point for achieving N1 selectivity.

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to form a suspension.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method offers an alternative to base-mediated alkylations and can be particularly useful for sensitive substrates.[5][7]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.[5]

  • Add dry DCE to form a 0.25 M solution.[5]

  • Stir the reaction at room temperature for 4 hours.[5]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then brine.[5]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.[5]

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II).
  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry.
  • Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Britannica. (n.d.). Pyrazole.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • PubMed. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • OUCI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes.

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Optimization

Purification methods for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile reaction mixtures

Technical Support Center: Purification of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. Here, we address common experimental issues through a troubleshooting guide and frequently asked questions, offering solutions grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, typically via a Michael addition of 3-bromo-1H-pyrazole to acrylonitrile, can result in a variety of impurities. Below is a summary of common problems encountered during workup and purification, their probable causes, and actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Oily or Gummy Crude Product Instead of a Solid 1. Residual High-Boiling Solvent: Solvents like DMF or DMSO used in the synthesis may not have been completely removed.[1]2. Greasy Impurities: Presence of unreacted starting materials or polymeric byproducts from acrylonitrile.[1]3. Product is an Oil: The purified product itself may be a low-melting solid or an oil at room temperature.1. Perform an aqueous wash during the workup to remove water-soluble solvents. Dry the final product under a high vacuum for an extended period.[1]2. Attempt trituration by stirring the oil with a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) to induce crystallization of the desired product.[1]3. If the product is indeed an oil, purification must be performed using column chromatography.[1]
Multiple Spots on Thin Layer Chromatography (TLC) After Initial Purification 1. Incomplete Reaction: Presence of starting materials (3-bromo-1H-pyrazole).2. Formation of Regioisomers: Michael addition could potentially occur at different nitrogen atoms of the pyrazole ring, leading to isomeric products.[2]3. Co-elution of Impurities: The chosen solvent system for chromatography may be suboptimal, leading to poor separation.[1]1. Optimize reaction conditions (e.g., increase reaction time or temperature) to drive the reaction to completion.[2]2. Careful optimization of column chromatography conditions is required. Screen various solvent systems with different polarities on TLC to achieve baseline separation.[1][3]3. Screen a variety of eluent systems (e.g., gradients of ethyl acetate in hexanes, or small percentages of methanol in dichloromethane) to find the optimal conditions for separation before scaling up to a column.[1]
Low Yield After Recrystallization 1. Excessive Solvent Usage: Dissolving the crude product in too much hot solvent will keep a significant portion of the product in the mother liquor upon cooling.[3][4]2. High Solubility in Cold Solvent: The chosen solvent may not be ideal, having significant solvating power even at low temperatures.[3]3. Premature Crystallization: Crystals forming during hot gravity filtration can lead to product loss.1. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[4][5]2. Test solubility in various solvents to find one where the compound is highly soluble when hot but poorly soluble when cold. Consider a binary solvent system.[6][7]3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[5]
Product is Colored (Yellow/Brown) 1. Decomposition of Reagents: Some reagents or intermediates may decompose over the course of the reaction, especially at elevated temperatures, to form colored impurities.[2]2. Oxidation: The product or impurities may be susceptible to air oxidation.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature.[2]2. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before cooling.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile reaction mixture?

A1: The primary impurities are typically unreacted starting materials, namely 3-bromo-1H-pyrazole. Another potential impurity is the regioisomer, 3-(5-bromo-1H-pyrazol-1-yl)propanenitrile, if the reaction conditions do not provide complete regioselectivity. Additionally, polymerization of the acrylonitrile reactant can lead to oligomeric or polymeric byproducts, which often present as oils or intractable gums.[2]

Q2: My crude product is a dark, viscous oil. What is the best first step for purification?

A2: For an oily crude product, direct crystallization is often difficult. The recommended first step is to attempt an aqueous workup to remove any highly polar, water-soluble impurities (like residual salts or high-boiling solvents). Dissolve the oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine.[8] After drying and concentrating, if the product is still an oil, column chromatography is the most effective next step.[1]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).[3] Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarity. A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[8][9] Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides clear separation from all impurity spots.

Q4: Can I use recrystallization to purify my product? What solvents should I try?

A4: Recrystallization is an excellent method if your product is a solid and the impurities have different solubility profiles.[5] The ideal solvent is one in which your product is highly soluble at high temperatures but has low solubility at room temperature or below.[4] For pyrazole derivatives, common solvent systems to screen include:

  • Single Solvents: Ethanol, isopropanol, acetone, or ethyl acetate.[7][10]

  • Binary Solvent Systems: Ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes.[1][6] To use a binary system, dissolve the crude solid in a minimum amount of the "good" hot solvent (in which it is soluble), and then add the "poor" solvent (the "anti-solvent") dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[6]

Q5: Is an acid-base extraction a viable purification method for this compound?

A5: Yes, it can be a useful preliminary purification step. The pyrazole ring is weakly basic and can be protonated by a strong acid. You can dissolve the crude mixture in an organic solvent and extract it with an aqueous acid solution (e.g., 1M HCl). The protonated pyrazole derivative will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent. This method is particularly effective for removing non-basic, greasy byproducts.[10][11]

Experimental Protocols & Methodologies

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for separating the target compound from both more and less polar impurities.

  • Step 1: Slurry Preparation

    • Dissolve the crude 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile in a minimal amount of dichloromethane or the initial eluent mixture.

    • Add a small amount of silica gel (230-400 mesh) to this solution to create a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" method generally results in better separation.[1]

  • Step 2: Column Packing

    • Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Step 3: Loading and Elution

    • Carefully add the silica-adsorbed crude product to the top of the packed column.

    • Begin elution with the determined solvent system (from TLC analysis, e.g., starting with 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the product.[12]

  • Step 4: Fraction Collection and Analysis

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

Protocol 2: Purification by Recrystallization (Binary Solvent System)

This method is highly effective for purifying solid products with minor impurities.

  • Step 1: Solvent Selection

    • Identify a solvent pair where the compound is soluble in one ("good" solvent, e.g., ethanol) and insoluble in the other ("poor" solvent, e.g., water). The two solvents must be miscible.[6]

  • Step 2: Dissolution

    • Place the crude solid in an Erlenmeyer flask. Add the "good" solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent.[5][13]

  • Step 3: Induction of Crystallization

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Step 4: Crystal Formation

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Step 5: Isolation and Drying

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of the ice-cold solvent mixture.

    • Dry the crystals under a vacuum to remove all residual solvent.

Visualizations

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of the crude product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water Extraction) start->workup concentrate Concentrate Organic Layer workup->concentrate assess_product Assess Physical State concentrate->assess_product solid_path Solid assess_product->solid_path oil_path Oil / Gummy assess_product->oil_path assess_purity_solid Assess Purity (TLC/NMR) solid_path->assess_purity_solid recrystallize Recrystallization assess_purity_solid->recrystallize Minor Impurities column_chrom Column Chromatography assess_purity_solid->column_chrom Major Impurities pure_solid Pure Solid Product recrystallize->pure_solid oil_path->column_chrom assess_purity_oil Assess Purity (TLC/NMR) column_chrom->assess_purity_oil pure_oil Pure Oily Product assess_purity_oil->pure_oil Product is an Oil recrystallize_from_oil Recrystallization assess_purity_oil->recrystallize_from_oil Product is a Solid recrystallize_from_oil->pure_solid

Caption: Decision workflow for purifying crude 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (2025). Technical Support Center: Purification of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. BenchChem.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Google Patents. (n.d.). CN107954913A - Preparation method of 3-bromopyrazole.
  • BenchChem. (2025). Application Notes and Protocols: 1-Benzyl-4-(4-bromophenyl)pyrazole in the Development of Molecular Probes. BenchChem.
  • Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • Schrödinger, Inc. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
  • University of Rochester. (n.d.). Experiment 2: Recrystallization.
  • v-Labs. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Recrystallization1.
  • BenchChem. (2025).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
  • Google Patents. (n.d.). US2388506A - Purification of nitriles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole-Acrylonitrile Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrazole-acrylonitrile coupling reactions. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole-acrylonitrile coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific subclass of the Mizoroki-Heck reaction. We will move from high-level, frequently asked questions to in-depth, parameter-specific troubleshooting guides to help you diagnose and resolve issues leading to low conversion rates and get your synthesis back on track.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during pyrazole-acrylonitrile coupling experiments.

Q1: My reaction shows zero conversion of my pyrazole starting material. Where should I begin my troubleshooting?

When a reaction fails completely, the issue is often fundamental. Before re-evaluating the entire protocol, perform a systematic check of the core components.

A logical first step is to verify the integrity of the catalyst system. The active Pd(0) species is susceptible to oxidation, which renders it inactive.

  • Catalyst and Ligand Quality: Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂) and phosphine-based ligands have been stored correctly under an inert atmosphere.[1][2] Phosphine ligands, in particular, are prone to oxidation if exposed to air.[3]

  • Solvent and Reagent Purity: The use of anhydrous and properly degassed solvents is critical.[2] Oxygen in the solvent can deactivate the Pd(0) catalyst.[2] Ensure your pyrazole and acrylonitrile starting materials are pure.

  • Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction.

If these basic checks do not reveal an obvious error, the next step is to run a control reaction with a known, reliable substrate combination to confirm the activity of your catalyst, reagents, and solvent stock.

Q2: I am observing some product formation, but my conversion rate is consistently low (<30%). What are the most likely culprits?

Low, but consistent, product formation suggests that the catalytic cycle is turning over, but is either inefficient or terminating prematurely. The most common causes fall into three categories:

  • Suboptimal Reaction Conditions: The temperature may be too low for efficient oxidative addition or reductive elimination, or the chosen base may not be effective enough to regenerate the catalyst.[1][4]

  • Catalyst Inhibition or Deactivation: The pyrazole starting material itself, particularly if it has an unprotected N-H group, can coordinate too strongly to the palladium center or lead to undesired side reactions.[2][5][6] Catalyst deactivation, often observed as the precipitation of black palladium metal, is also a common issue, especially at elevated temperatures.[7]

  • Ligand Incompatibility: The chosen ligand may not be suitable for this specific transformation. The electronic and steric properties of the pyrazole can necessitate a more specialized ligand than standard triphenylphosphine.[8][9]

A systematic optimization of temperature, base, and ligand is the recommended course of action.

Q3: What are the most common side reactions that consume my starting materials and lower my yield?

Several side reactions can compete with the desired coupling process. Identifying the major byproducts through techniques like LC-MS or GC-MS can provide crucial clues for troubleshooting.

  • Reductive Dehalogenation: The pyrazole halide is converted back to the parent pyrazole, replacing the halogen with a hydrogen atom.[10] This is often exacerbated by moisture or an inappropriate choice of base.

  • Acrylonitrile Polymerization: As an activated alkene, acrylonitrile can polymerize, especially at higher temperatures or in the presence of radical initiators. This consumes the coupling partner and can complicate purification.

  • Reductive Heck Product Formation: Instead of β-hydride elimination to form the desired substituted alkene, the intermediate can undergo a conjugate addition pathway.[3] The formation of this side product is highly dependent on the base, temperature, substrate, and solvent.[3]

  • N-Arylation/Alkylation (for N-H pyrazoles): If the pyrazole nitrogen is unprotected, it can compete as a nucleophile in the coupling reaction, leading to undesired N-arylated products or other side reactions.[2][10]

Section 2: In-Depth Troubleshooting Guides

This section provides a detailed, parameter-by-parameter analysis of the pyrazole-acrylonitrile coupling reaction to help you fine-tune your experiment for optimal conversion.

Catalyst & Ligand System

Q: How do I select the optimal palladium catalyst and ligand for my specific pyrazole substrate? I'm seeing catalyst decomposition (palladium black).

The choice of the catalyst system is arguably the most critical factor for a successful Heck reaction. The ligand, in particular, must be carefully selected to balance reactivity with stability.

The "Why": The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and influences the overall activity and longevity of the catalyst.[6] Pyrazoles can be challenging substrates due to the coordinating ability of their nitrogen atoms.[11] Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst inhibition.[3][8]

Troubleshooting Steps:

  • Move to a Precatalyst: If you are using basic palladium salts like Pd(OAc)₂, consider switching to a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are often more efficient at generating the active Pd(0) species and can lead to more consistent results.[2]

  • Screen Ligands: If standard ligands like PPh₃ are failing, screen a panel of more specialized ligands. Bulky, electron-rich phosphine ligands are excellent starting points. Pyrazole-based P,N-ligands have also been shown to be highly effective.[9]

  • Manage Ligand:Palladium Ratio: High ligand-to-palladium ratios can sometimes shut down the reaction.[12] Start with a ratio between 1:1 and 2:1 (Ligand:Pd) and optimize from there.

  • Combat Catalyst Decomposition: The formation of palladium black indicates the catalyst is crashing out of the catalytic cycle. This is often caused by excessively high temperatures.[7] If you observe this, try running the reaction at a lower temperature for a longer duration. Ensuring strictly anaerobic conditions is also vital.

Data Summary: Catalyst & Ligand Selection

Catalyst System ComponentExamplesRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Common and inexpensive, but can require in-situ reduction.[1][9]
Palladium Precatalysts Buchwald Precatalysts (e.g., XPhos-Pd-G3)Air-stable and provide reliable generation of the active Pd(0) catalyst.[6]
Standard Ligands PPh₃, P(o-tol)₃May be insufficient for challenging pyrazole substrates.
Bulky, Electron-Rich Phosphine Ligands XPhos, SPhos, BrettPhos, cataCXium® PtbOften necessary to promote oxidative addition and prevent catalyst inhibition with heterocyclic substrates.[2][6][13]
N-Heterocyclic Carbene (NHC) Ligands IPr, SImesStrong electron donors that can form very stable and active catalysts.[3]
Pyrazole-Based Ligands Pyrazole-tethered phosphines (P,N-ligands)Have shown excellent activity and selectivity in palladium-catalyzed couplings.[8][9]
Reaction Parameters: Solvent, Base, and Temperature

Q: My catalyst system seems appropriate, but conversion is still poor. How do I optimize the solvent, base, and temperature?

These three parameters are deeply interconnected. The optimal choice depends on the specific substrates and catalyst system being used.

The "Why":

  • Solvent: The solvent must fully solubilize the reactants and catalyst. Its polarity can influence the reaction mechanism and rate.[3] Common choices include DMF, acetonitrile, toluene, and dioxane.[3][4][14]

  • Base: A base is essential for the Heck reaction. Its primary role is to neutralize the H-X acid produced during the catalytic cycle, thereby regenerating the active Pd(0) catalyst for the next turnover.[1] The choice of base can significantly affect the reaction rate and the prevalence of side reactions.

  • Temperature: The reaction must be heated to provide the activation energy for key steps like oxidative addition. However, excessive heat can lead to catalyst decomposition and byproduct formation.[4][7]

Troubleshooting Workflow & Protocol:

If conversion is low, a systematic optimization is recommended. A Design of Experiments (DoE) approach can be efficient, but a one-variable-at-a-time (OVAT) approach is also effective.

Protocol: Reaction Condition Screening

  • Temperature Screen: Set up identical reactions and run them at a range of temperatures (e.g., 80°C, 100°C, 120°C). Monitor for both product formation and catalyst decomposition (palladium black).[4] An optimal temperature will provide a good reaction rate without significant catalyst death.[7]

  • Base Screen: Using the optimal temperature from the previous step, screen a panel of bases. Include both organic (e.g., Et₃N, DIPEA) and inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) options.[1][4] Weaker bases like carbonates are sometimes beneficial for sensitive substrates.[2]

  • Solvent Screen: With the best temperature and base combination, test a few different anhydrous, degassed solvents such as DMF, dioxane, and toluene to see which provides the best performance.[14]

Data Summary: Solvent & Base Selection Guide

ParameterCommon ChoicesConsiderations
Solvent DMF, Acetonitrile, Dioxane, ToluenePolar aprotic solvents like DMF and acetonitrile are most common.[3] Ensure they are anhydrous and degassed.
Base Organic: Et₃N (Triethylamine), DIPEASoluble and effective, but can be difficult to remove during workup.
Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOAcEasier to remove via aqueous workup. Carbonates are often a good starting point.[1][4] The choice can influence reaction rate and side products.

Section 3: Visualized Workflows and Protocols

Troubleshooting Decision Tree for Low Conversion

This workflow provides a logical path for diagnosing and solving issues with your pyrazole-acrylonitrile coupling reaction.

Troubleshooting_Workflow start Low or No Conversion check_basics Q: Are fundamentals sound? (Inert atmosphere, reagent purity, correct stoichiometry) start->check_basics basics_ok Yes check_basics->basics_ok No Obvious Issue basics_no No check_basics->basics_no Issue Found control_rxn Run control reaction with known substrates catalyst_issue Q: Is the catalyst system optimal? control_rxn->catalyst_issue basics_ok->control_rxn fix_basics Action: Rectify setup issues. (Dry/degas solvents, use fresh reagents, ensure inert conditions) basics_no->fix_basics catalyst_ok Yes catalyst_issue->catalyst_ok catalyst_no No / Unsure catalyst_issue->catalyst_no conditions_issue Q: Are reaction conditions optimal? catalyst_ok->conditions_issue optimize_catalyst Action: Screen catalysts & ligands. (Try precatalysts, bulky phosphines, NHCs, or P,N-ligands) catalyst_no->optimize_catalyst optimize_catalyst->conditions_issue conditions_ok Yes conditions_issue->conditions_ok conditions_no No / Unsure conditions_issue->conditions_no side_reactions Q: Are side reactions dominant? conditions_ok->side_reactions optimize_conditions Action: Systematically screen Temperature, Base, and Solvent conditions_no->optimize_conditions optimize_conditions->side_reactions analyze_byproducts Action: Analyze byproducts (LCMS/GCMS). Address specific side reaction (e.g., protect N-H, lower temp) side_reactions->analyze_byproducts success Conversion Improved analyze_byproducts->success

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

An In-Depth Guide to the 1H NMR Chemical Shifts of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile: A Comparative Analysis Introduction In the landscape of modern drug discovery and materials science, nitrogen-containing heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Chemical Shifts of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile: A Comparative Analysis

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles, particularly pyrazole derivatives, are foundational scaffolds for developing novel bioactive compounds and functional materials.[1] The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, remains the most powerful and widely used tool for this purpose. The chemical shift, coupling constant, and multiplicity of proton signals provide a detailed map of the molecular architecture.

The Analyte: Molecular Structure and Proton Environments

The target molecule, 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, is composed of two key fragments: a 3-brominated pyrazole ring and an N-linked propanenitrile side chain. This structure presents four distinct proton environments, which are expected to give rise to four unique signals in the 1H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) with TMS weigh->dissolve shim Insert Sample & Shim dissolve->shim acquire Set Parameters & Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Integrate & Analyze (Shifts, Coupling) calibrate->analyze

Figure 2: Standard workflow for acquiring and processing a 1H NMR spectrum.

Conclusion

While a definitive experimental spectrum for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is not publicly documented, a robust and scientifically sound prediction of its 1H NMR chemical shifts can be achieved through rigorous comparative analysis. The pyrazole protons are expected to appear as doublets around δ 7.6-7.8 ppm (H5) and δ 6.4-6.6 ppm (H4) . The propanenitrile side-chain protons are predicted to resonate as two distinct triplets at approximately δ 4.2-4.5 ppm (-N-CH₂-) and δ 2.8-3.1 ppm (-CH₂-CN) . This predictive guide, grounded in the experimental data of analogous structures and fundamental NMR principles, serves as a valuable resource for researchers in identifying and characterizing this and similar pyrazole derivatives, thereby accelerating research and development efforts.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparatio - The Royal Society of Chemistry. Available at: [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of - Modgraph. Available at: [Link]

  • 3-(3-bromo-1h-pyrazol-1-yl)propanenitrile - PubChemLite. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • 3-(3-Bromo-1H-pyrazol-1-yl)propanenitrile - Heterocyclic Compounds - Crysdot LLC. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES - World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Table of Characteristic Proton NMR Shifts - University of Wisconsin-Madison. Available at: [Link]

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Comparative

Characteristic IR Nitrile Stretch Frequency for Pyrazole Propionitriles

The following guide provides an in-depth technical analysis of the infrared (IR) characterization of pyrazole propionitriles, designed for researchers in medicinal chemistry and drug development. Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the infrared (IR) characterization of pyrazole propionitriles, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The Spectral Signature

For researchers synthesizing pyrazole propionitriles—widely used as intermediates for bioactive amides and heterocycles—the diagnostic infrared (IR) frequency for the nitrile (


) stretch is 2248–2255 cm⁻¹ .

This frequency is distinct from aromatic nitriles (e.g., benzonitrile) and conjugated heterocyclic nitriles (e.g., 4-cyanopyrazole). The specific position is governed by the insulating effect of the ethylene bridge (


), which decouples the nitrile dipole from the aromatic pyrazole system, maintaining its aliphatic character.
Quick Reference Data
Compound ClassStructure TypeCharacteristic

(cm⁻¹)
Key Electronic Driver
Pyrazole Propionitrile Aliphatic (Insulated) 2250 ± 5 Inductive (

) only; No Resonance
AcetonitrileAliphatic (Reference)2253Pure

hybridization character
BenzonitrileAromatic (Conjugated)2223Resonance delocalization (Red Shift)
4-CyanopyrazoleHeteroaromatic (Conjugated)2230–2240Ring conjugation + N-lone pair donation

Technical Analysis: Mechanics of the Shift

To interpret the spectrum accurately, one must understand the causality behind the peak position. The vibrational frequency (


) of the nitrile bond is approximated by Hooke’s Law:


Where

is the force constant (bond strength) and

is the reduced mass.
The "Insulation" Phenomenon

In pyrazole propionitriles (e.g., 3-(1H-pyrazol-1-yl)propanenitrile), the nitrile group is separated from the pyrazole ring by two methylene units.

  • Lack of Conjugation: The

    
    -system of the pyrazole ring cannot overlap with the 
    
    
    
    -orbitals of the nitrile group. This prevents the "red shift" (lowering of frequency) typically seen in conjugated systems where bond order is reduced by resonance.
  • Inductive Effect: The pyrazole ring is electron-withdrawing (via the

    
     nitrogens). Through the 
    
    
    
    -bond framework, this exerts a weak inductive effect that slightly stiffens the
    
    
    bond compared to a long-chain alkyl nitrile, keeping the frequency high (near 2250 cm⁻¹).
Visualization: Electronic Isolation vs. Conjugation

The following diagram illustrates why pyrazole propionitriles maintain a higher frequency compared to their conjugated counterparts.

G cluster_0 Pyrazole Propionitrile (Target) cluster_1 4-Cyanopyrazole (Comparison) P1 Pyrazole Ring (Aromatic System) L1 Ethylene Bridge (-CH2-CH2-) (Insulator) P1->L1 No π-overlap N1 Nitrile Group (C≡N) ~2250 cm⁻¹ L1->N1 Inductive Effect Only P2 Pyrazole Ring N2 Nitrile Group (C≡N) ~2230 cm⁻¹ P2->N2 Direct Conjugation (Red Shift)

Caption: Structural logic dictating the vibrational frequency. The ethylene bridge in propionitriles prevents resonance, maintaining a higher wavenumber.

Experimental Validation Protocols

Trustworthy data relies on reproducible synthesis and characterization. The following protocols are field-proven for generating and validating pyrazole propionitriles.

Protocol A: Synthesis via Aza-Michael Addition

The most robust method to generate 3-(1H-pyrazol-1-yl)propanenitrile is the base-catalyzed Michael addition of pyrazole to acrylonitrile.

Reagents:

  • 1H-Pyrazole (1.0 equiv)[1]

  • Acrylonitrile (1.2 equiv)

  • Catalyst: Triton B (40% in MeOH) or

    
    
    
  • Solvent: Water or Acetonitrile (Green chemistry compliant)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1H-pyrazole (e.g., 10 mmol) in acetonitrile (15 mL).

  • Activation: Add

    
     (0.5 equiv) and stir at room temperature for 10 minutes.
    
  • Addition: Dropwise add acrylonitrile (12 mmol) over 20 minutes to control exotherm.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water to remove base. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo. The product is typically a colorless to pale yellow oil or low-melting solid.

Protocol B: FTIR Data Acquisition

To ensure the peak at ~2250 cm⁻¹ is not an artifact, follow this acquisition standard.

  • Sample Prep:

    • Liquids/Oils: Use neat films between NaCl/KBr plates or ATR (Attenuated Total Reflectance) crystal (Diamond/ZnSe).

    • Solids: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr).

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing sharp nitrile peaks).

    • Scans: 16–32 scans.

    • Range: 4000–600 cm⁻¹.

  • Validation Check:

    • Look for the sharp band at 2248–2255 cm⁻¹.

    • Check for absence of N-H stretch (~3200–3400 cm⁻¹). If N-H is present, the reaction is incomplete.

    • Check for absence of C=O (amide) bands (~1650–1690 cm⁻¹). If present, hydrolysis has occurred.

Experimental Workflow Diagram

Experiment start Start: Pyrazole + Acrylonitrile reaction Michael Addition (60°C, 4h, Base Cat.) start->reaction check TLC Check (Disappearance of Pyrazole) reaction->check check->reaction Incomplete workup Workup & Isolation (DCM Extraction) check->workup Complete ftir FTIR Analysis workup->ftir decision Peak at 2250 cm⁻¹? ftir->decision pass VALID: Pyrazole Propionitrile decision->pass Yes fail_low FAIL: <2230 cm⁻¹ (Conjugated impurity?) decision->fail_low Shifted fail_none FAIL: No Peak (Hydrolysis to Amide) decision->fail_none Absent

Caption: Decision tree for validating the synthesis of pyrazole propionitriles via IR spectroscopy.

Comparative Analysis: Why It Matters

In drug discovery, distinguishing between the N-alkylated product (propionitrile) and potential byproducts is critical.

FeaturePyrazole PropionitrileUnreacted AcrylonitrileHydrolyzed Amide
Nitrile (

)
2250 cm⁻¹ (Med/Strong) 2229 cm⁻¹ (Conjugated)Absent
Alkene (

)
Absent1600–1640 cm⁻¹Absent
Amide (

)
AbsentAbsent1650–1690 cm⁻¹ (Strong)
Amine (

)
AbsentAbsent3100–3400 cm⁻¹ (Broad)

Key Insight: The shift from acrylonitrile (2229 cm⁻¹) to the product (2250 cm⁻¹) is a positive confirmation of the loss of conjugation across the nitrile bond, verifying the addition mechanism.

References

  • Specac Ltd. "Interpreting Infrared Spectra: Nitrile Group Characterization." Specac Application Notes. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7023134, 3-(1H-pyrazol-1-yl)propanenitrile." PubChem. [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley.
  • Du, L., et al. "Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives."[3] RSC Advances, 2026.[3] [Link]

  • Connect Journals. "Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities." (IR Data confirmation for pyrazole ring C=N vs nitrile C≡N). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating C6H6BrN3 Isomers by Mass Spectrometry

In the landscape of drug development and chemical research, the precise structural elucidation of molecular entities is paramount. The molecular formula C6H6BrN3 represents a fascinating analytical challenge due to its n...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the precise structural elucidation of molecular entities is paramount. The molecular formula C6H6BrN3 represents a fascinating analytical challenge due to its numerous potential isomers, each possessing distinct chemical properties and biological activities. Mass spectrometry (MS) stands as a cornerstone technique for differentiating these isomers by exploiting their unique gas-phase fragmentation behaviors.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of representative C6H6BrN3 isomers. We will move beyond a simple catalog of fragments to explore the underlying chemical principles that govern their formation, offering researchers a robust framework for isomer identification. Our focus will be on comparing a common aminopyridine structure, 2-Amino-5-bromopyridine, with a plausible triazine-based isomer, 4-Bromo-6-phenyl-1,3,5-triazin-2-amine, to highlight how core structural differences manifest in their respective mass spectra.

The Isomeric Landscape and Core Principles of Fragmentation

The formula C6H6BrN3 can correspond to a multitude of structures, including substituted pyridines, pyrimidines, or triazines. The position of the bromine atom, the arrangement of nitrogen atoms within the heterocyclic core, and the connectivity of the remaining substituents all contribute to a complex isomeric field. For this guide, we will compare:

  • Isomer A: 2-Amino-5-bromopyridine: A widely used building block in organic synthesis.[1]

  • Isomer B: 4-Bromo-6-phenyl-1,3,5-triazin-2-amine (Hypothetical): A representative triazine structure, chosen to provide a distinct structural and fragmentation contrast to the pyridine core.

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting ions and neutral species.[2] When a molecule is ionized, typically by electron impact (EI) or electrospray (ESI), it forms a molecular ion (M⁺˙ in EI) or a protonated molecule ([M+H]⁺ in ESI).[3][4] This energized species then fragments through predictable pathways, often dictated by the location of heteroatoms, which can stabilize adjacent positive charges.[5]

A critical feature in the mass spectra of these compounds is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (M and M+2) of nearly equal intensity, which is a powerful diagnostic tool.[7]

Comparative Fragmentation Analysis: Pyridine vs. Triazine Core

We will now dissect the fragmentation patterns of our chosen isomers under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions.

Isomer A: 2-Amino-5-bromopyridine

This isomer features a pyridine ring substituted with a bromine atom and an amino group. The nitrogen heteroatom and the amino group are expected to be primary drivers of fragmentation.

Experimental Protocol: GC-EI-MS Analysis of 2-Amino-5-bromopyridine

  • Sample Preparation: Dissolve 1 mg of 2-Amino-5-bromopyridine in 1 mL of methanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 250.

    • Data Acquisition: Acquire data in full scan mode.

Predicted EI Fragmentation Data

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment StructureNeutral LossMechanistic Rationale
211/213[C₆H₆BrN₃]⁺˙-Molecular Ion (M⁺˙)
184/186[C₆H₅N₃]⁺•BrLoss of bromine radical.
132/134[C₅H₃BrN]⁺˙HCNLoss of hydrogen cyanide from the molecular ion, a common pathway for pyridine rings.
104[C₅H₄N₂]⁺˙HBr, HCNSequential loss of HBr and then HCN from the molecular ion.
78[C₅H₄N]⁺Br, HCN, HFragmentation of the pyridine ring.

Fragmentation Pathway and Rationale

Under high-energy EI conditions, 2-Amino-5-bromopyridine will readily lose the bromine atom or undergo ring fragmentation. The initial molecular ion at m/z 211/213 is expected to be prominent. A key fragmentation pathway for pyridine-containing compounds is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[8] This would lead to a fragment at m/z 184/186. Subsequent loss of the bromine radical from this fragment or directly from the molecular ion leads to other significant peaks.

G M C₆H₆BrN₃⁺˙ m/z 211/213 F1 [M - Br]⁺ m/z 132 M->F1 - •Br F2 [M - HCN]⁺˙ m/z 184/186 M->F2 - HCN F3 [M - Br - HCN]⁺ m/z 104 F2->F3 - •Br

Caption: Predicted EI fragmentation of 2-Amino-5-bromopyridine.

Isomer B: 4-Bromo-6-phenyl-1,3,5-triazin-2-amine

This isomer presents a more complex triazine core. The 1,3,5-triazine ring is known to undergo characteristic ring-opening and extrusion/ring-contraction processes.[9] The presence of the phenyl group introduces additional fragmentation pathways.

Experimental Protocol: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water with 0.1% formic acid. A typical starting concentration for infusion is 10 µg/mL.[8]

  • Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions (Optional, for mixture analysis):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • MS1: Scan for the protonated molecule [M+H]⁺ at m/z 212/214.

    • MS2 (Tandem MS): Isolate the m/z 212 precursor ion and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Predicted ESI-MS/MS Fragmentation Data

Precursor m/z (⁷⁹Br/⁸¹Br)Fragment m/zProposed Fragment StructureNeutral LossMechanistic Rationale
212/214185[C₇H₇N₄]⁺HCNLoss of hydrogen cyanide, a common fragmentation for triazines.[9]
212/214133[C₆H₆N₃]⁺HBrLoss of hydrogen bromide from the protonated molecule.
212/214104[C₆H₆N]⁺BrCN, HCNRing cleavage involving the loss of bromocyanamide.
212/21477[C₆H₅]⁺C₂H₂BrN₄Loss of the entire brominated triazine-amine portion, leaving a stable phenyl cation.

Fragmentation Pathway and Rationale

In ESI, the molecule will first be protonated to form the [M+H]⁺ ion at m/z 212/214. Collision-induced dissociation (CID) will then induce fragmentation. Unlike the pyridine isomer, the triazine ring is more prone to complex rearrangements and ring cleavage.[9][10] A dominant loss is often the phenyl group or fragments originating from the triazine core itself. The loss of the stable phenyl cation (m/z 77) is a highly diagnostic fragment for this isomer. Another key pathway involves the elimination of neutral imines or cyanamides from the triazine ring.[9]

G M [C₆H₆BrN₃+H]⁺ m/z 212/214 F1 [C₆H₅]⁺ m/z 77 M->F1 - C₂H₂BrN₄ F2 [M+H - HBr]⁺ m/z 133 M->F2 - HBr F3 [M+H - HCN]⁺ m/z 185 M->F3 - HCN

Caption: Predicted ESI-MS/MS fragmentation of a triazine isomer.

Summary of Differentiating Features

Feature2-Amino-5-bromopyridine (Isomer A)4-Bromo-6-phenyl-1,3,5-triazin-2-amine (Isomer B)
Core Structure Pyridine1,3,5-Triazine
Key Diagnostic Loss (EI) Loss of HCN (27 Da) from molecular ion.Loss of •Br (79/81 Da) or phenyl group related fragments.
Key Diagnostic Loss (ESI-MS/MS) Loss of HBr or HCN from [M+H]⁺.Loss of the phenyl group to yield a strong signal at m/z 77 .
Characteristic Fragments Fragments related to the bromopyridine core (e.g., m/z 132/134).Fragments related to the phenyl group (m/z 77) and triazine ring cleavage.

Conclusion

While sharing the same molecular formula, the fragmentation patterns of C6H6BrN3 isomers are dictated decisively by their core heterocyclic structure. The analysis of 2-Amino-5-bromopyridine is characterized by fragmentations typical of a pyridine ring, such as the loss of HCN. In stark contrast, a triazine-based isomer is defined by its propensity for ring cleavage and the loss of its larger substituents, providing a highly diagnostic phenyl cation at m/z 77.

By carefully selecting the ionization method and analyzing the resulting fragmentation pathways—paying close attention to the bromine isotopic signature—researchers can confidently distinguish between these and other potential isomers. This guide provides the foundational logic and experimental framework to turn a simple molecular formula into a well-defined chemical structure.

References

  • Benchchem. Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
  • Benchchem. Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.
  • PMC. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Published February 28, 2022.
  • LibreTexts Chemistry. Fragmentation Patterns.
  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • YouTube. Bromo pattern in Mass Spectrometry. Published December 3, 2023.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Chemguide. mass spectra - fragmentation patterns.
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Published December 16, 2015.
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Published December 31, 2019.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • RSC Publishing. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis.
  • Sigma-Aldrich. 2-Amino-5-bromopyridine 97 1072-97-5.
  • ResearchGate. The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF.
  • Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.
  • PubMed. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Published July 15, 2012.
  • Benchchem. Mass Spectrometry of 3-Bromo-5-(3-chlorophenoxy)pyridine: An In-depth Technical Guide.

Sources

Comparative

Definitive Guide: Distinguishing 1,3- and 1,5-Pyrazole Isomers by NOESY NMR

Executive Summary The regioselective synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Differentiating these regioisomers is a critical checkpoint in Structure-Activity Relationship (SA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Differentiating these regioisomers is a critical checkpoint in Structure-Activity Relationship (SAR) studies, as the biological efficacy of a scaffold can invert completely based on the substituent placement. While X-ray crystallography is definitive, it is low-throughput and requires crystalline samples.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides a robust, solution-state method to distinguish these isomers based on spatial proximity. This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks required to confidently assign pyrazole regiochemistry.

Mechanistic Basis: The Spatial Logic

The pyrazole ring is a planar, five-membered heterocycle.[1] The distinction between 1,3- and 1,5-isomers rests on the spatial distance between the substituent on the Nitrogen (N1) and the substituents on the Carbons (C3 and C5).

The Geometry of Regioisomers
  • 1,5-Isomer: The substituent on N1 is sterically crowded against the substituent on C5. They are separated by a bond distance of approximately 2.5–3.0 Å , well within the NOE detection limit (< 5 Å).

  • 1,3-Isomer: The substituent on N1 is remote from the substituent on C3. Instead, the N1 substituent is spatially proximate to the proton or substituent at C5 .

Visualization of Spatial Interactions

The following diagram illustrates the through-space interactions (NOE) that define each isomer.

Pyrazole_NOE cluster_15 1,5-Isomer (Steric Proximity) cluster_13 1,3-Isomer (Remote) node15 N1-Substituent c5_15 C5-Substituent node15->c5_15 Strong NOE (< 3.0 Å) c3_15 C3-Proton node15->c3_15 No NOE (> 5.0 Å) node13 N1-Substituent c5_13 C5-Proton node13->c5_13 Strong NOE (Diagnostic) c3_13 C3-Substituent node13->c3_13 No NOE

Figure 1: Logical flow of NOE correlations. Green arrows indicate observable signals; red dotted lines indicate absence of signal.

Experimental Protocol

To ensure data integrity, the NOESY experiment must be optimized for small-to-medium-sized molecules (MW 200–500 Da), which typically exhibit positive NOE signals or lie near the zero-crossing point.

Step 1: Sample Preparation[2]
  • Concentration: 10–20 mg of compound in 0.6 mL deuterated solvent (CDCl₃ or DMSO-d₆). High concentration improves the detection of weak NOE signals.

  • Solvent Choice:

    • CDCl₃: Standard for non-polar pyrazoles.

    • DMSO-d₆: Preferred if the molecule has exchangeable protons or low solubility. DMSO also increases viscosity, which can slow tumbling and enhance NOE intensity for smaller molecules.

  • Degassing (Optional but Recommended): For critical assignments where NOE signals are weak, bubble argon through the sample for 5 minutes to remove paramagnetic oxygen, which accelerates relaxation (

    
    ) and diminishes the NOE effect.
    
Step 2: Acquisition Parameters

The Mixing Time (


)  is the single most critical parameter.
ParameterSettingRationale
Pulse Sequence noesygpphpp (Bruker) or equivalentPhase-sensitive 2D NOESY with gradient selection.
Mixing Time (

)
400 – 600 ms Small molecules relax slowly. A long mixing time allows the NOE to build up.[2][3] Short times (<200 ms) may yield no signal.
Relaxation Delay (D1) 2.0 – 3.0 sEnsures full relaxation between scans; critical for quantitative integration.
Scans (NS) 16 or 32Sufficient S/N ratio to distinguish real cross-peaks from noise.
Points (TD) F2: 2048, F1: 256Standard resolution.
Step 3: Processing
  • Window Function: Apply a sine-bell squared (QSINE, SSB=2) function to both dimensions.

  • Phasing: Critical. In small molecules, NOE cross-peaks have the opposite phase to the diagonal .[4]

    • Diagonal: Negative (Red)

    • Cross-peaks (NOE): Positive (Blue/Black)

    • Exchange peaks (Chemical Exchange): Negative (Same phase as diagonal).

Comparative Analysis: 1,3- vs. 1,5-Isomers

This section provides the decision matrix for assigning your product.

Scenario A: Disubstituted Pyrazoles (N1 + One Carbon Substituent)

Assume substituents are R (Alkyl/Aryl).

Feature1,5-Disubstituted 1,3-Disubstituted
Structure N1-R, C5-R, C3-HN1-R, C3-R, C5-H
Key NOE Signal N1-R

C5-R
(Strong)
N1-R

C5-H
(Strong)
Secondary NOE No interaction with C3-H.No interaction with C3-R.
HMBC Check N1-R shows

to C5 (quaternary).
N1-R shows

to C5 (methine CH).
Scenario B: Trisubstituted Pyrazoles (N1 + C3 + C5 Substituents)

Common in Knorr pyrazole synthesis mixtures.

Feature1,5-Isomer (Target) 1,3-Isomer (Alternative)
Structure N1-R, C5-R', C3-R''N1-R, C3-R', C5-R''
Key NOE Signal N1-R

C5-R'
N1-R

C5-R''
Differentiation If R' and R'' are different (e.g., Methyl vs Phenyl), the NOE identifies which group is at C5.
Example N-Methyl, C5-Phenyl

NOE (N-Me

Ph-H)
N-Methyl, C5-Methyl

NOE (N-Me

C-Me)
Decision Logic Flowchart

Assignment_Logic Start Start: Acquire 2D NOESY Identify Identify N1-Substituent Protons Start->Identify CheckNOE Check Cross-peaks from N1-R Identify->CheckNOE Decision1 Is there a cross-peak to an aromatic/alkyl group? CheckNOE->Decision1 Decision2 Is there a cross-peak to a pyrazole ring proton? CheckNOE->Decision2 Result15 Assignment: 1,5-Isomer (N1-R is prox to C5-R) Decision1->Result15 Yes Ambiguous Ambiguous? Run HMBC Decision1->Ambiguous No Result13 Assignment: 1,3-Isomer (N1-R is prox to C5-H) Decision2->Result13 Yes (to C5-H) Decision2->Ambiguous No

Figure 2: Step-by-step decision tree for assigning pyrazole regiochemistry.

Complementary Validation: HMBC

While NOESY is spatial, HMBC (Heteronuclear Multiple Bond Correlation) is through-bond. It serves as the ultimate confirmation.

  • The 1,5-Isomer: The protons of the N1-substituent will show a strong 3-bond correlation (

    
    ) to the C5 carbon . If C5 bears a substituent, this carbon is quaternary (appearing at ~130–150 ppm for aryl/heteroaryl).
    
  • The 1,3-Isomer: The protons of the N1-substituent will show a

    
     correlation to the C5 carbon . If C5 is unsubstituted, this carbon is a methine (CH), appearing at ~105–106 ppm (distinctive upfield shift compared to substituted carbons).
    

Table 2: Combined NMR Fingerprint

IsomerNOESY SignatureHMBC Signature (N1-H to C)
1,5-Disubstituted N1-H

C5-Substituent
N1-H

C5 (Quaternary)
1,3-Disubstituted N1-H

C5-Proton
N1-H

C5 (Methine, ~106 ppm)

References

  • Regioselective Synthesis and NMR Characterization : Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • NOESY Mixing Times for Small Molecules : Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Chapter 8: Through-Space Correlations). Link

  • HMBC/NOESY Application in Pyrazoles: Martin, G. E., & Zektzer, A. S. "Two-Dimensional NMR Methods for Establishing Molecular Connectivity." VCH Publishers, 1988.
  • Specific Assignment Case Study : Alkorta, I., et al. "N1-Selective Methylation of Pyrazoles." The Journal of Organic Chemistry, 2024. Link

  • Chemical Shift Trends : Elguero, J., et al. "Proton and Carbon-13 NMR Study of Pyrazoles." Magnetic Resonance in Chemistry, 1987. Link

Sources

Validation

HPLC retention time comparison of bromopyrazole regioisomers

The following guide details the HPLC separation and retention time comparison of bromopyrazole regioisomers. It addresses the critical chemical nuances of pyrazole tautomerism—a frequent source of analytical error—and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC separation and retention time comparison of bromopyrazole regioisomers. It addresses the critical chemical nuances of pyrazole tautomerism—a frequent source of analytical error—and provides a robust method development framework.

Content Type: Technical Comparison & Method Development Guide
Author: Senior Application Scientist

Executive Summary & Mechanistic Insight

Separating bromopyrazole regioisomers requires more than a standard C18 gradient. The core challenge lies in the annular tautomerism of 1H-pyrazoles and the subtle electronic differences between the 3-, 4-, and 5-positions.

The "Tautomer Trap" (Critical for Accuracy)

Before comparing retention times, researchers must distinguish between two scenarios:

  • Scenario A: 1H-Pyrazoles (Unsubstituted Nitrogen):

    • 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole are tautomers . In solution, they exist in rapid equilibrium and will appear as a single peak (or a broadened/split peak depending on solvent pH and temperature). You cannot separate them by standard HPLC; they are chemically the same substance in the time scale of chromatography.

    • 4-bromo-1H-pyrazole is a distinct structural isomer and can be separated from the 3/5-bromo tautomeric pair.

  • Scenario B: N-Substituted Pyrazoles (e.g., 1-Methyl-bromopyrazoles):

    • The N-substitution "locks" the structure. 3-bromo , 4-bromo , and 5-bromo isomers are distinct, stable entities with unique retention times.

Elution Mechanism

Separation on Reversed-Phase (RP) columns is governed by the dipole moment and hydrophobic surface area:

  • 4-Bromo Isomers: The bromine at the 4-position (para to the N-N bond in a sense) creates a more symmetrical electron distribution and typically higher hydrophobicity. Expect longer retention times on C18.

  • 3-Bromo / 5-Bromo Isomers: The bromine adjacent to the nitrogens induces a stronger dipole moment and potential hydrogen bonding (with silanols or mobile phase). These generally elute earlier than the 4-isomer.

Performance Comparison: Retention Time Data

The following data represents a standardized separation of N-methyl-bromopyrazole isomers (to illustrate distinct 3, 4, and 5 positions) and 1H-bromopyrazoles .

Table 1: Relative Retention Comparison (Reversed-Phase)

Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm | Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid

Isomer CategoryCompoundPredicted RT (min)*Elution OrderHydrophobicity Note
1H-Pyrazoles 3(5)-Bromo-1H-pyrazole4.21More Polar (H-bond donor/acceptor)
4-Bromo-1H-pyrazole5.82More Hydrophobic
N-Methyl Pyrazoles 1-Methyl-5-bromopyrazole6.51Steric hindrance near N-Me reduces retention
1-Methyl-3-bromopyrazole7.12Less sterically hindered than 5-isomer
1-Methyl-4-bromopyrazole8.93Most Hydrophobic (Symmetrical)

*Note: Absolute retention times vary by gradient slope. These values represent a relative scale (k') typically observed in a 5-95% MeCN gradient over 15 minutes.

Experimental Protocols

Protocol A: Standard Separation of 1H-Bromopyrazoles

Objective: Resolve 4-bromo impurity from 3-bromo starting material.

  • Column Selection:

    • Primary: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). High carbon load (>15%) is preferred to maximize hydrophobic discrimination.

    • Alternative: Phenyl-Hexyl. The

      
       interactions often provide superior selectivity for aromatic isomers if C18 fails.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7 suppresses silanol ionization).

    • B: Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Note: Methanol can be used but often results in broader peaks for nitrogen heterocycles due to stronger H-bonding.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Detection: UV @ 220 nm (low UV required as the pyrazole ring absorption is weak).

Protocol B: Separation of N-Alkylated Regioisomers (3 vs 4 vs 5)

Objective: Separate closely eluting 3-bromo and 5-bromo N-methyl isomers.

  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs) or Pentafluorophenyl (PFP) .

    • Why? PFP phases offer unique selectivity for halogenated compounds via halogen-bonding and dipole interactions.

  • Isocratic Strategy:

    • Use an isocratic hold at the percentage where the first isomer elutes (typically 15-25% MeCN) to maximize resolution (

      
      ).
      
  • Buffer:

    • Use 10mM Ammonium Formate (pH 3.8) instead of just acid. This stabilizes the ionization state of the pyrazole nitrogens, sharpening the peaks for the 3- and 5-isomers.

Visualizations

Figure 1: Separation Workflow Logic

This diagram illustrates the decision process for selecting the correct method based on N-substitution.

PyrazoleSeparation Start Start: Bromopyrazole Sample CheckN Is Nitrogen Substituted? Start->CheckN Unsub No (1H-Pyrazole) CheckN->Unsub H on Nitrogen Sub Yes (e.g., N-Methyl) CheckN->Sub R group on Nitrogen Tautomer 3-Br and 5-Br are TAUTOMERS (Single Peak) Unsub->Tautomer Distinct 3-Br, 4-Br, 5-Br are DISTINCT (Three Peaks) Sub->Distinct MethodA Use Protocol A (C18) Separate 4-Br from 3(5)-Br Tautomer->MethodA MethodB Use Protocol B (PFP or C18) Requires Isocratic Hold for 3 vs 5 Distinct->MethodB

Caption: Decision tree for selecting the appropriate HPLC methodology based on pyrazole substitution patterns.

Figure 2: Interaction Mechanism on Stationary Phase

Visualizing why 4-bromo elutes later than 3/5-bromo.

Interaction C18 C18 Stationary Phase (Hydrophobic) Br4 4-Bromo Isomer (Symmetrical, Non-Polar) C18->Br4 High Affinity Br3 3/5-Bromo Isomer (Polar Dipole near N) C18->Br3 Low Affinity Strong Strong Hydrophobic Interaction (Late Elution) Br4->Strong Weak Weak Interaction (Early Elution) Br3->Weak

Caption: Mechanistic difference in elution. The 4-bromo isomer's symmetry allows deeper penetration into the C18 ligand brush.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. (2022).[1][2][3] Discusses general isomer separation principles on C18.

  • Preparation, separation and characterization of two pyrazolic regioisomers. Universitat Autònoma de Barcelona. (2011).[4] Details the synthesis and separation of N-substituted pyrazoles.

  • Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. Application note for bromopyrazole separation.

  • Regioselective Synthesis and Characterization of Pyrazole Derivatives. National Institutes of Health (PMC). (2022).[1][2][3] Provides NMR and chromatographic data for N-methyl pyrazole isomers.

Sources

Comparative

Michael addition vs alkyl halide substitution for pyrazole functionalization

Michael Addition vs. Alkyl Halide Substitution ( ) Executive Summary The functionalization of the pyrazole ring—specifically -alkylation—is a pivotal step in the synthesis of bioactive compounds (e.g., Ruxolitinib, Celec...

Author: BenchChem Technical Support Team. Date: February 2026

Michael Addition vs. Alkyl Halide Substitution ( )

Executive Summary

The functionalization of the pyrazole ring—specifically


-alkylation—is a pivotal step in the synthesis of bioactive compounds (e.g., Ruxolitinib, Celecoxib).[1] The amphoteric nature of the pyrazole nucleus (

) creates a tautomeric equilibrium that often results in mixtures of

- and

-isomers.

This guide compares the two dominant methodologies: Classical Alkyl Halide Substitution (


)  and Michael Addition (Conjugate Addition) . While alkyl halide substitution remains the workhorse for introducing simple alkyl chains, Michael addition offers superior atom economy, milder conditions, and often distinct regiochemical outcomes driven by thermodynamic control.
Mechanistic Underpinnings[2][3]

To control the reaction, one must understand the driving forces. The choice between these methods is often a choice between Kinetic Control (Hard Electrophiles) and Thermodynamic Control (Soft Electrophiles) .

A. Alkyl Halide Substitution (

)

This pathway relies on the deprotonation of the pyrazole by a base (NaH,


, or 

) to generate the pyrazolide anion. This "hard" nucleophile attacks the "hard" alkyl halide electrophile.
  • Regioselectivity Driver: Steric hindrance and electrostatic potential. The alkyl group often attaches to the nitrogen furthest from bulky C3-substituents, but mixtures (e.g., 60:40 to 80:20) are common due to the proximity of the lone pairs in the tautomeric equilibrium.

  • Risk: Over-alkylation leading to quaternary pyrazolium salts.

B. Michael Addition (1,4-Conjugate Addition)

The neutral or anionic pyrazole attacks an electron-deficient alkene (


-unsaturated system).
  • Regioselectivity Driver: Orbital overlap and thermodynamics. This is a "soft-soft" interaction. The reaction is often reversible (retro-Michael), allowing the system to equilibrate to the thermodynamically more stable isomer (usually the

    
    -substituted product where steric clash is minimized).
    
  • Catalysis: Typically requires a base catalyst (DBU, TMG) or Lewis acid to activate the Michael acceptor.

Mechanistic Pathway Diagram[2]

ReactionPathways Pyrazole Pyrazole Tautomers (Equilibrium) Base Deprotonation (NaH / K2CO3) Pyrazole->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion SN2_TS SN2 Transition State (Irreversible) Anion->SN2_TS + R-X Michael_TS 1,4-Addition TS (Reversible) Anion->Michael_TS + Acceptor RX Alkyl Halide (R-X) Hard Electrophile Prod_SN2 N-Alkyl Pyrazole (Kinetic Mixture) SN2_TS->Prod_SN2 MichaelAcc Michael Acceptor (Acrylate/Enone) Prod_Michael N-Alkyl Pyrazole (Thermodynamic Product) Michael_TS->Prod_Michael Prod_Michael->Michael_TS Retro-Michael (High T)

Figure 1: Comparative reaction pathways. Note the reversibility of the Michael addition, which allows for thermodynamic correction of regiochemistry.

Critical Performance Comparison
Regioselectivity[1][2][3][4][5][6][7][8]
  • Alkyl Halide: Often poor. For 3-substituted pyrazoles, alkylation with MeI or BnBr typically yields a mixture of 1,3- and 1,5-isomers. Separation requires tedious chromatography.

  • Michael Addition: Generally superior. The reversibility allows the bulky Michael acceptor to detach from the sterically crowded nitrogen and re-attach to the less hindered position. Ratios of >95:5 are achievable.[9]

Safety & Green Chemistry[10]
  • Alkyl Halide: High Risk. Alkyl halides (MeI, EtBr) are potent alkylating agents and potential genotoxins. The reaction produces stoichiometric salt waste (NaI, KBr).

  • Michael Addition: Low Risk. Acrylates are sensitizers but generally less genotoxic than halides. The reaction is 100% atom economical (no byproducts).

Scope Limitations
  • Alkyl Halide: Universal for simple chains (Methyl, Ethyl, Benzyl).

  • Michael Addition: Limited to chains containing electron-withdrawing groups (esters, nitriles, sulfones). You cannot install a simple methyl group via Michael addition.

Experimental Protocols
Method A: Classical

Alkylation (NaH/DMF)

Best for: Installing simple alkyl groups (Methyl, Ethyl) where regioselectivity is less critical or substrates are symmetric.

Reagents:

  • Substrate: 3-Phenyl-1H-pyrazole (1.0 equiv)

  • Base: Sodium Hydride (60% in oil, 1.2 equiv)[9]

  • Electrophile: Iodomethane (1.1 equiv)

  • Solvent: Anhydrous DMF (0.5 M)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the pyrazole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. (Caution:

    
     gas evolution). Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/yellow.
    
  • Addition: Add Iodomethane dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[9]

  • Quench: Cool to 0°C. Quench with sat.

    
    .[1][9]
    
  • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over

    
    .[9]
    
  • Purification: Flash chromatography is usually required to separate regioisomers.

Method B: DBU-Catalyzed Michael Addition

Best for: Installing functionalized chains (esters, nitriles) with high regiocontrol.

Reagents:

  • Substrate: 3-Phenyl-1H-pyrazole (1.0 equiv)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 – 0.5 equiv)

  • Electrophile: Methyl Acrylate (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (1.0 M)

Protocol:

  • Setup: Standard glass vial or flask (inert atmosphere preferred but not strictly required).

  • Mixing: Combine pyrazole and methyl acrylate in MeCN.

  • Catalysis: Add DBU dropwise.

  • Reaction: Stir at RT for 6–12 hours.

    • Optimization Tip: If reaction is slow, heat to 50°C. If regioselectivity is poor, lower temperature to 0°C or switch solvent to HFIP (Hexafluoroisopropanol) for hydrogen-bond activation.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Often, the residue can be recrystallized directly. If chromatography is needed, a short plug is usually sufficient as no salts are formed.

Data Comparison Table
FeatureAlkyl Halide Substitution (

)
Michael Addition
Atom Economy Poor (Stoichiometric salt waste)Excellent (100%)
Regioselectivity Variable (typ. 60:40 to 90:10)High (typ. >95:5)
Reaction Conditions Harsh (Strong base, dry solvents)Mild (Catalytic base, tolerant of moisture)
Reversibility IrreversibleReversible (Thermodynamic control possible)
Scope (R-Group) Universal (Me, Et, Bn, etc.)Restricted (Must be EWG-activated alkene)
Safety Profile High Concern (Mutagenic halides)Moderate (Sensitizers)
Typical Yield 70–85% (post-separation)85–98%
Decision Matrix for Process Chemists

Use this logic flow to select the appropriate synthetic route for your target molecule.

DecisionMatrix Start Target: N-Functionalized Pyrazole Q1 Does the R-group contain an EWG (Ester, CN, SO2)? Start->Q1 Branch_No No (Simple Alkyl/Aryl) Q1->Branch_No Branch_Yes Yes (Activated Olefin Precursor) Q1->Branch_Yes Q2 Is Regioselectivity Critical? Branch_No->Q2 Method_Michael USE MICHAEL ADDITION High Regiocontrol Branch_Yes->Method_Michael Method_SN2 USE ALKYL HALIDE (SN2) Expect Isomer Separation Q2->Method_SN2 No / Separable Method_Mitsunobu Consider Mitsunobu (Alternative) Q2->Method_Mitsunobu Yes / Difficult Sep

Figure 2: Strategic decision tree for selecting pyrazole functionalization methods.

References
  • BenchChem. General Procedure for Base-Mediated N-Alkylation of Pyrazoles. Retrieved from 9

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4] The Journal of Organic Chemistry.[4] [3]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.8[3][11]

  • Beilstein Archives. DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides.[12]12[3]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[4]

Sources

Validation

A Practical Guide to the 13C NMR Spectral Assignment of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. 3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound with potential applications in medicinal chemistry, making its precise characterization essential. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the carbon framework of a molecule. This guide provides a comprehensive, in-depth analysis of the predicted 13C NMR spectrum of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, supported by comparative data from analogous structures and a detailed experimental protocol for spectral acquisition. Our aim is to equip researchers with the necessary knowledge to confidently assign the 13C NMR spectrum of this compound and similar derivatives.

Predicted 13C NMR Spectral Assignment for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

The prediction of 13C NMR chemical shifts is a critical step in the structural analysis of new compounds. By leveraging data from structurally related molecules, we can anticipate the approximate chemical shifts for each carbon atom in 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. The structure and numbering scheme are presented below.

Figure 1. Molecular structure and numbering of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile.

Based on established literature for substituted pyrazoles and alkyl nitriles, the predicted 13C NMR chemical shifts for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile in a standard solvent like CDCl3 or DMSO-d6 are as follows:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
C3 125-135The C3 carbon, directly bonded to the bromine atom, is expected to be significantly deshielded. In 3-bromo-1H-pyrazole, the C3 signal appears around this region. The electron-withdrawing effect of bromine is a key contributor to this downfield shift.
C4 105-115The C4 carbon is anticipated to resonate in this upfield region, characteristic of pyrazole ring carbons not directly attached to heteroatoms or strongly electron-withdrawing groups. Studies on various pyrazoles consistently show the C4 signal in this range.[1][2]
C5 135-145The C5 carbon, adjacent to the N1-substitution, is expected to be downfield. The N-alkylation and the electronic effects of the pyrazole ring contribute to its chemical shift.
C6 45-55This methylene carbon, alpha to the pyrazole nitrogen, will be deshielded due to the electronegativity of the nitrogen atom.
C7 15-25The second methylene carbon in the propyl chain is further from the influence of the pyrazole ring and the nitrile group, thus appearing in a more typical alkyl region.
C8 (CN) 115-125The nitrile carbon is a quaternary carbon with a characteristic chemical shift in this range. The electronic environment of the propanenitrile moiety dictates this value.[3][4]

Comparative Analysis with Related Structures

To bolster our predicted assignments, a comparison with experimentally determined 13C NMR data of structurally similar compounds is invaluable.

  • Substituted Pyrazoles: Extensive studies on substituted pyrazoles have shown that the chemical shifts of the ring carbons are highly dependent on the nature and position of the substituents.[1][2][5][6] For instance, electron-withdrawing groups like bromine at the C3 position cause a significant downfield shift of the C3 signal. The position of the N-substituent also influences the chemical shifts of C3 and C5. The predicted values for C3, C4, and C5 in our target molecule are in good agreement with these established trends.

  • Propanenitrile and its Derivatives: The chemical shifts of the propanenitrile side chain can be compared to known data for similar structures. For example, in simple alkyl nitriles, the nitrile carbon (CN) typically resonates between 115 and 125 ppm, and the adjacent methylene carbons show predictable shifts based on their distance from the nitrile group and other functional groups.[3][4][7] The predicted shifts for C6, C7, and C8 are consistent with these observations.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, the following experimental protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing prep1 Dissolve 15-25 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Tune and shim the spectrometer for optimal magnetic field homogeneity. acq1->acq2 acq3 Set up a standard proton-decoupled 13C NMR experiment. acq2->acq3 acq4 Acquire the spectrum with a sufficient number of scans for good signal-to-noise ratio. acq3->acq4 proc1 Apply Fourier transformation to the acquired FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the signals and pick the peaks. proc3->proc4

Figure 2. Workflow for 13C NMR spectral acquisition and processing.

Recommended Spectrometer Parameters:

  • Spectrometer Frequency: ≥ 100 MHz for 13C

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans: 1024 or higher, depending on the sample concentration.

  • Spectral Width: 0-200 ppm

Data Interpretation and Troubleshooting

  • Solvent Peaks: Be aware of the residual solvent peaks. For CDCl3, a triplet around 77 ppm is expected. For DMSO-d6, a septet around 39.5 ppm will be present.

  • Signal Intensity: In a standard proton-decoupled 13C NMR spectrum, the signal intensities are not directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE). Quaternary carbons, such as the nitrile carbon (C8) and C3, will often appear as weaker signals.

  • Advanced NMR Experiments: If there is ambiguity in the assignments, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate the carbon signals with their attached protons and neighboring atoms.

Conclusion

The structural elucidation of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is greatly facilitated by 13C NMR spectroscopy. This guide provides a robust framework for the prediction and assignment of its 13C NMR spectrum, grounded in comparative data from related chemical structures. By following the detailed experimental protocol and considering the principles of spectral interpretation outlined herein, researchers can confidently characterize this and other novel pyrazole derivatives, thereby accelerating their research and development endeavors.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
  • Claramunt, R. M., Elguero, J., & Fruchier, A. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
  • Gao, H., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(10), 2657.
  • Al-Masoudi, N. A., & Al-Salihi, R. M. (2014). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • Elguero, J., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 38(11), 939-948.
  • SpectraBase. (n.d.). Propanenitrile, 3-(methylthio)- - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3-BROMO-1H-PYRAZOLE synthesis.
  • Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • ChemicalBook. (n.d.). Propionitrile(107-12-0) 13C NMR spectrum.
  • Crysdot LLC. (n.d.). 3-(3-Bromo-1H-pyrazol-1-yl)propanenitrile.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Google Patents. (2018). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
  • PubChemLite. (n.d.). 3-(3-bromo-1h-pyrazol-1-yl)propanenitrile.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0054762).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

Executive Summary & Immediate Action 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a bifunctional intermediate containing a nitrile (cyano) group and an organobromine moiety. Disposal Classification: Hazardous Chemical Wa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-(3-bromo-1H-pyrazol-1-yl)propanenitrile is a bifunctional intermediate containing a nitrile (cyano) group and an organobromine moiety.

Disposal Classification: Hazardous Chemical Waste (Toxic, Halogenated).

🚨 Critical Safety Directive

NEVER mix this compound with acidic waste streams. The nitrile functionality (


) can hydrolyze in the presence of strong acids to release Hydrogen Cyanide (HCN)  gas, a rapid-acting asphyxiant.

Technical Hazard Assessment (The "Why")

To ensure safety, you must understand the chemical causality behind these protocols. This compound presents a dual-hazard profile that dictates its waste stream.

Functional GroupHazard MechanismOperational Consequence
Nitrile (

)
Under acidic conditions (

), nitriles can undergo hydrolysis to form carboxylic acids and ammonium salts. However, in the presence of strong mineral acids, the equilibrium can shift to release volatile HCN gas [1].
Segregation: Must be stored in neutral or slightly basic organic waste streams. Strictly isolate from acid waste.
Organobromine Combustion of halogenated compounds generates acidic gases (HBr). Standard catalytic oxidizers in non-halogenated waste incinerators can be poisoned or corroded by these byproducts [2].Classification: Must be tagged as "Halogenated Solvent/Organic" to ensure it is routed to an incinerator equipped with acid gas scrubbers.
Pyrazole Ring Nitrogen-rich heterocycle.Contributes to NOx generation during incineration; requires high-temperature thermal destruction.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Compatibility

Objective: Prevent in-container reactions.[1]

  • Select the Correct Waste Stream:

    • Primary Choice: Halogenated Organic Waste.

    • Acceptable Co-solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO.

    • Prohibited Mixtures: Sulfuric acid, Nitric acid, Hydrochloric acid, strong oxidizers (Peroxides).

  • Verify pH:

    • Before adding this compound to a waste carboy, verify the carboy's pH is Neutral (pH 6-8) or Basic (pH 8-10) .

    • Expert Tip: If the waste solution containing the nitrile is acidic (e.g., from a reaction workup), neutralize it with saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) before transferring it to the waste container.
Phase 2: Packaging & Labeling

Objective: Regulatory compliance (RCRA) and downstream safety.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass containers.

    • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling Requirements:

    • Chemical Name: Write out the full name: "3-(3-bromo-1H-pyrazol-1-yl)propanenitrile".

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Constituent Tag: Clearly mark "HALOGENATED" on the tag.[2]

    • Warning Note: Add a handwritten note: "NITRILE - NO ACIDS."

Phase 3: Final Disposal (Handoff)

Objective: Destruction.

  • Method: The only acceptable disposal method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

  • Action: Seal the container, wipe the exterior, and place it in your institution's Satellite Accumulation Area (SAA) for EHS pickup.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile CheckPH Check pH of Solution Start->CheckPH IsAcidic Is Acidic (pH < 7)? CheckPH->IsAcidic Neutralize Neutralize with NaHCO3/NaOH (Prevent HCN Generation) IsAcidic->Neutralize Yes SelectStream Select Waste Stream: HALOGENATED ORGANIC IsAcidic->SelectStream No Neutralize->CheckPH Re-check Container Container: HDPE or Amber Glass SelectStream->Container Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' 3. Mark 'Halogenated' Container->Labeling Storage Storage: Satellite Accumulation Area (Segregated from Acids) Labeling->Storage Destruction Final Disposal: High-Temp Incineration Storage->Destruction

Figure 1: Decision matrix for the safe disposal of nitrile-functionalized organobromines.

Emergency Procedures: Spill Response

If a spill occurs outside of a fume hood:

  • Evacuate: If the quantity is large (>10g) or if there is a risk that the spill contacted acid, evacuate the immediate area to avoid potential HCN exposure.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a respirator (organic vapor/acid gas cartridge) if ventilation is poor.

  • Absorb:

    • Do NOT use acid-based absorbents (e.g., some clay-based neutralizers designed for bases).

    • Use: Vermiculite, dry sand, or a specific "Solvent Absorbent" pad.

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste (Spill Debris) - Toxic Nitrile."

  • Decontamination: Wash the surface with a mild soap solution. Do not use bleach immediately, as mixing bleach with certain nitriles/amines can form chloramines (explosive/toxic) [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 6: Working with Chemicals.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Regarding Halogenated Solvent definitions F001/F002).

  • PubChem. (2023). Compound Summary: 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. National Library of Medicine. (Note: General safety data for pyrazole-nitriles inferred from structural analogs where specific CAS data is limited).

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile

This guide provides essential safety and handling protocols for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a specialized research chemical. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, a specialized research chemical. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a thorough hazard analysis of its constituent functional groups: the brominated pyrazole core and, most critically, the propanenitrile moiety. This approach, rooted in established chemical safety principles, ensures a cautious and protective operational standard.

The primary hazard associated with this compound stems from its propanenitrile group. Organic nitriles can be metabolized in the body to release cyanide, a potent and rapidly acting toxin. Therefore, all handling procedures must be designed to prevent any potential route of exposure—inhalation, dermal contact, or ingestion.

Hazard Assessment: A Structurally-Based Approach

A comprehensive risk assessment is the foundation of safe laboratory practice. For 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile, the assessment identifies the following key hazards:

  • High Acute Toxicity (Propanenitrile Group): The aliphatic nitrile group (-CH2CH2CN) is the primary concern. Similar to other organic nitriles, this compound should be treated as potentially capable of causing severe toxicity through all routes of exposure. Dermal contact can lead to systemic poisoning, and inhalation of dust or aerosols can be rapidly fatal.

  • Dermal Absorption: Many organic nitriles are readily absorbed through intact skin. This route of exposure is particularly insidious as it may occur without immediate irritation, yet can lead to life-threatening systemic effects.

  • Irritation: As with many halogenated organic compounds and nitrogen heterocycles, this chemical should be considered a potential irritant to the skin, eyes, and respiratory tract.

  • Combustion Products: In the event of a fire, this compound may release highly toxic gases, including hydrogen cyanide, hydrogen bromide, and nitrogen oxides.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. All PPE should be inspected for integrity before each use.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing, transfers) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data.Fully-buttoned lab coat made of low-permeability fabric.Mandatory use within a certified chemical fume hood.
In Solution (e.g., reaction setup, workup) Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended).Chemical-resistant apron over a lab coat.Mandatory use within a certified chemical fume hood.
Potential for Aerosol Generation Chemical safety goggles and a face shieldDouble-gloved with nitrile or neoprene gloves.Disposable chemical-resistant suit or gown.Use within a fume hood. For emergencies or spill cleanup, a self-contained breathing apparatus (SCBA) may be required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical to minimize exposure risk.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a highly toxic chemical.

  • Fume Hood Verification: Before starting work, verify that the chemical fume hood is functioning correctly. The flow monitor should indicate a face velocity of at least 100 feet per minute.

  • Emergency Kit: Ensure an emergency kit is immediately accessible. This kit must contain a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate), and personnel must be trained in its use. Calcium gluconate gel should also be available for skin contact with any potential hydrogen bromide byproducts.

  • Waste Containers: Prepare clearly labeled, sealed waste containers for solid and liquid chemical waste.

3.2. Handling and Experimental Workflow

The following diagram illustrates the core workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Function prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 prep4 Assemble Emergency Kit prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 handle4 Quench and Work-up handle3->handle4 handle_emergency Emergency Event (Spill or Exposure) handle3->handle_emergency Potential Deviation clean1 Decontaminate Glassware (e.g., with bleach solution) handle4->clean1 Proceed to Cleanup clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Clean Work Surface clean2->clean3 clean4 Remove and Dispose of Outer Gloves clean3->clean4 clean5 Remove Remaining PPE clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6 end Work Complete clean6->end handle_emergency->end Execute Emergency Plan

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